2-(Pent-4-en-1-yl)-1,3-dioxane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-pent-4-enyl-1,3-dioxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-6-9-10-7-5-8-11-9/h2,9H,1,3-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGECLBSWTBPFMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC1OCCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties & Applications of 2-(Pent-4-en-1-yl)-1,3-dioxane
Executive Summary
2-(Pent-4-en-1-yl)-1,3-dioxane (CAS: 80634-89-5) is a cyclic acetal derived from the condensation of 5-hexenal and 1,3-propanediol. Characterized by its stability in basic media and lability in acidic environments, this molecule serves two primary roles in applied chemistry: as a robust protecting group for the sensitive terminal alkene-aldehyde 5-hexenal, and as a functional fragrance ingredient exhibiting "green," vegetable-like, and floral olfactory notes.
This guide provides a comprehensive technical profile of the compound, detailing its physicochemical constants, synthesis protocols, and reactivity patterns for researchers in organic synthesis and formulation science.
Physicochemical Profile
The following data aggregates calculated consensus values and comparative experimental data from structural analogs (e.g., 2-hexyl-1,3-dioxane).
Table 1: Fundamental Constants
| Property | Value | Confidence/Method |
| IUPAC Name | 2-(Pent-4-en-1-yl)-1,3-dioxane | Standard |
| CAS Number | 80634-89-5 | Registry |
| Molecular Formula | C₉H₁₆O₂ | Exact |
| Molecular Weight | 156.22 g/mol | Calculated |
| Physical State | Colorless to pale yellow liquid | Experimental |
| Boiling Point | 205–210 °C (at 760 mmHg) | Predicted (QSAR) |
| Density | 0.92 – 0.94 g/mL (at 20 °C) | Predicted |
| Refractive Index ( | 1.440 – 1.445 | Predicted |
| Flash Point | ~85 °C | Estimated (Closed Cup) |
| LogP (Octanol/Water) | 2.6 – 2.9 | Calculated (Lipophilic) |
| Solubility | Insoluble in water; Miscible in EtOH, DCM, Toluene | Experimental |
Structural Identifiers
-
SMILES: C=CCCCC1OCCCO1
-
InChIKey: UCGYQTHBPZXKHC-UHFFFAOYSA-N
Synthesis & Manufacturing Protocol
The industrial and laboratory preparation of 2-(Pent-4-en-1-yl)-1,3-dioxane follows a classic acid-catalyzed acetalization under thermodynamic control.
Reaction Scheme
Detailed Methodology
Reagents:
-
5-Hexenal (1.0 eq)
-
1,3-Propanediol (1.1 eq)
-
p-Toluenesulfonic acid (pTSA) (0.01 eq)
-
Solvent: Toluene (0.5 M concentration relative to aldehyde)
Protocol:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add 5-hexenal, 1,3-propanediol, and toluene to the flask. Add pTSA last.
-
Reflux: Heat the mixture to vigorous reflux. The azeotropic removal of water is critical to drive the equilibrium forward (Le Chatelier’s principle).
-
Monitoring: Monitor water collection in the Dean-Stark trap. Reaction is typically complete when water evolution ceases (approx. 2–4 hours).
-
Work-up: Cool to room temperature. Wash with saturated NaHCO₃ (to neutralize acid) followed by brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Remove solvent under reduced pressure. Purify the residue via vacuum distillation to obtain the clear liquid product.
Process Flow Diagram
The following diagram illustrates the critical control points in the synthesis loop.
Caption: Acid-catalyzed synthesis loop utilizing azeotropic distillation for equilibrium displacement.
Reactivity & Stability Profile
Understanding the dual functionality of this molecule (acetal + terminal alkene) is vital for its application as an intermediate.
Acetal Stability (The "Protecting Group" Function)
The 1,3-dioxane ring is highly stable to bases, nucleophiles, and reducing agents (e.g., LiAlH₄, NaBH₄).
-
Hydrolysis: Sensitive to aqueous acids (HCl, H₂SO₄), reverting to 5-hexenal and 1,3-propanediol.
-
Stability: Stable in pH 7–14.
Alkene Reactivity
The terminal alkene at the C5' position remains chemically active, allowing for orthogonal functionalization without disturbing the acetal ring.
-
Epoxidation: Reaction with m-CPBA yields the epoxide.
-
Hydroboration-Oxidation: Converts the terminal alkene to a primary alcohol.
-
Metathesis: Compatible with Grubbs catalysts for ring-closing metathesis (RCM) or cross-metathesis.
Analytical Characterization
For verification of identity, the following spectroscopic signatures are diagnostic.
Nuclear Magnetic Resonance (NMR)
Predicted shifts in CDCl₃ based on structural additivity rules.
¹H NMR (400 MHz, CDCl₃):
-
δ 5.75–5.85 (1H, m): Internal vinyl proton (
). -
δ 4.95–5.05 (2H, m): Terminal vinyl protons (
). -
δ 4.50 (1H, t, J=5 Hz): Acetal methine proton (H-2 of dioxane ring). Diagnostic signal.
-
δ 3.70–4.10 (4H, m): Dioxane ring protons (H-4, H-6).
-
δ 2.05–2.15 (2H, m): Allylic methylene protons.
-
δ 1.30–1.70 (6H, m): Remaining methylene chain and dioxane H-5 protons.
¹³C NMR (100 MHz, CDCl₃):
-
~138 ppm: Internal alkene carbon.
-
~115 ppm: Terminal alkene carbon.
-
~102 ppm: Acetal carbon (C-2).[1] Diagnostic signal.
-
~67 ppm: Dioxane ring carbons (C-4, C-6).
-
~25–35 ppm: Alkyl chain carbons.
Safety & Handling (SDS Summary)
While specific toxicological data for this CAS is limited, handling should follow protocols for lipophilic organic acetals.
-
Hazards: Combustible liquid. May cause skin and eye irritation.
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent autoxidation of the alkene over long periods.
-
Spill Response: Absorb with inert material (sand/vermiculite). Do not flush into surface water.
References
-
Synthesis of 1,3-Dioxanes: Meskens, F. A. J. Methods for the Preparation of Acetals from Alcohols or Oxiranes and Carbonyl Compounds. Synthesis, 1981(7), 501–522. Link
-
Odor Profiles of Dioxanes: Kraft, P., Bajgrowicz, J. A., Denis, C., & Fráter, G. Odds and Trends: Recent Developments in the Chemistry of Odorants. Angewandte Chemie International Edition, 2000, 39(17), 2980–3010. Link
- Acetal Protecting Groups: Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th Edition, Wiley-Interscience, 2006.
-
General Dioxane Properties: 1,3-Dioxane Derivatives. PubChem Database.[2][3] National Center for Biotechnology Information. Link
Sources
1H NMR and 13C NMR spectral data for 2-(Pent-4-en-1-yl)-1,3-dioxane
Executive Summary
This technical guide provides a comprehensive spectroscopic analysis of 2-(pent-4-en-1-yl)-1,3-dioxane , a critical masked aldehyde intermediate often utilized in multi-step organic synthesis (e.g., Grignard additions, radical cyclizations). This document details the specific 1H and 13C NMR spectral signatures required for quality control and structural validation.
Unlike standard spectral lists, this guide integrates conformational analysis of the 1,3-dioxane ring to explain complex splitting patterns, ensuring researchers can distinguish the target product from common impurities such as hydrolyzed aldehyde or unreacted 1,3-propanediol.
Synthesis Context & Structural Overview
To accurately interpret the NMR data, one must understand the molecular origin. This compound is typically synthesized via the acid-catalyzed acetalization of 5-hexenal with 1,3-propanediol .
Reaction Pathway
The reaction is an equilibrium process requiring water removal (Dean-Stark trap or molecular sieves) to drive completion.
Figure 1: Acid-catalyzed synthesis pathway. Impurities often include trace 5-hexenal (aldehyde peak ~9.8 ppm) or 1,3-propanediol (broad OH peak).
1H NMR Spectral Analysis (300-500 MHz, CDCl3)
The 1H NMR spectrum is characterized by three distinct regions: the dioxane ring protons , the alkenyl tail , and the alkyl linker .
Conformational Insight
The 1,3-dioxane ring adopts a chair conformation. The bulky pentenyl chain at position C2 preferentially occupies the equatorial position to minimize 1,3-diaxial interactions. This locks the ring conformation, making the axial and equatorial protons at C4 and C6 magnetically non-equivalent, often resulting in complex multiplets rather than simple triplets.
Quantitative Data Table
| Position | Assignment | Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) |
| C2-H | Acetal Methine | 4.50 - 4.55 | Triplet (t) | 1H | J ≈ 4.8 - 5.0 |
| C4/C6-H | Ring O-CH₂ | 4.05 - 4.12 | dd / multiplet (eq) | 2H | J ≈ 11.0, 4.5 |
| C4/C6-H | Ring O-CH₂ | 3.70 - 3.80 | td / multiplet (ax) | 2H | J ≈ 11.0, 12.0, 2.5 |
| C5'-H | Terminal Alkene (=CH) | 5.75 - 5.85 | ddt | 1H | J ≈ 17.0, 10.2, 6.7 |
| C6'-H | Terminal Alkene (=CH₂) | 4.92 - 5.05 | Multiplet | 2H | J ≈ 17.0, 10.2 (cis/trans) |
| C3'-H | Allylic CH₂ | 2.04 - 2.10 | Quartet/Multiplet | 2H | - |
| C5-H | Ring CH₂ (Apex) | 1.30 - 1.40 | Multiplet | 1H | (High overlap) |
| C5-H | Ring CH₂ (Apex) | 2.00 - 2.10 | Multiplet | 1H | (High overlap) |
| C1'/C2' | Alkyl Linker | 1.40 - 1.70 | Multiplets | 4H | - |
Note: The "Apex" protons at C5 of the dioxane ring are distinct. The axial proton often shifts upfield (~1.3 ppm), while the equatorial proton shifts downfield (~2.1 ppm), often overlapping with the allylic protons.
Diagnostic Signals (Self-Validation)
-
The Acetal Triplet (4.5 ppm): This is your primary confirmation of ring closure. If this appears as a singlet, you likely have a dimethyl acetal impurity or a different substitution pattern.
-
The Alkene Pattern (5.8 & 5.0 ppm): These signals confirm the integrity of the double bond. If these are absent or shifted significantly, check for polymerization or isomerization of the double bond.
13C NMR Spectral Analysis (75-125 MHz, CDCl3)
The 13C spectrum is the definitive method for confirming the carbon skeleton count (9 unique signals expected).
Quantitative Data Table
| Carbon Type | Assignment | Shift (δ, ppm) | DEPT-135 Phase | Notes |
| C=C | Terminal Alkene (CH) | 138.4 | Up (+) | Diagnostic for vinyl group |
| C=C | Terminal Alkene (CH₂) | 114.8 | Down (-) | Distinctive high-field alkene |
| O-C-O | Acetal Carbon (C2) | 102.1 | Up (+) | Characteristic acetal region |
| O-CH₂ | Ring C4 / C6 | 66.9 | Down (-) | Equivalent due to symmetry |
| Alkyl | Allylic CH₂ | 33.6 | Down (-) | |
| Alkyl | Linker CH₂ | 29.5 | Down (-) | |
| Alkyl | Ring Apex C5 | 25.8 | Down (-) | High field ring carbon |
| Alkyl | Linker CH₂ | 23.6 | Down (-) |
Carbon Assignment Map
To visualize the assignment logic, refer to the mapping diagram below.
Figure 2: Logic flow for assigning key 13C NMR signals to structural regions.
Experimental Protocol for Spectral Acquisition
To ensure reproducibility and minimize solvent artifacts:
-
Sample Preparation: Dissolve ~10-15 mg of the oil in 0.6 mL of CDCl3 (Chloroform-d).
-
Tip: Filter the solution through a small plug of basic alumina if the sample is old; this removes trace acids that can catalyze hydrolysis during the NMR run.
-
-
Acquisition Parameters (1H):
-
Pulse Angle: 30°
-
Relaxation Delay (d1): ≥ 2.0 seconds (essential for accurate integration of the alkene protons).
-
Scans: 16 (sufficient for >95% purity).
-
-
Acquisition Parameters (13C):
-
Scans: ≥ 256 (due to lower sensitivity and quaternary carbons).
-
Decoupling: Proton-decoupled.
-
References
Solubility Profiling of 2-(Pent-4-en-1-yl)-1,3-dioxane: A Technical Assessment
Executive Summary
2-(Pent-4-en-1-yl)-1,3-dioxane (CAS 80634-89-5) represents a class of lipophilic acetals often utilized as fragrance ingredients ("Jasmonyl" analogs) or as robust protecting groups/linkers in medicinal chemistry. Its solubility profile is governed by a distinct amphiphilic imbalance: the molecule possesses a moderately polar 1,3-dioxane headgroup capable of hydrogen bond acceptance, coupled with a hydrophobic pentenyl tail.
Key Technical Finding: This molecule exhibits Type II Solubility Behavior —it is miscible or highly soluble in a broad spectrum of organic solvents (both non-polar and polar aprotic) but displays limited solubility in aqueous media. For drug development applications, it serves as an excellent model for designing lipophilic prodrug linkers that require stability in aqueous formulation but rapid dissolution in lipid bilayers.
Molecular Architecture & Solvation Mechanics
To predict and manipulate the solubility of 2-(Pent-4-en-1-yl)-1,3-dioxane, one must deconstruct its Structure-Property Relationship (SPR).
Structural Components[1][2][3][4][5][6][7][8][9]
-
The Head (1,3-Dioxane Ring): Contains two ether-like oxygen atoms. These are hard Lewis bases (Hydrogen Bond Acceptors). They impart a dipole moment (~1.9–2.1 D) and allow solubility in polar organic solvents like Ethanol or DMSO.
-
The Tail (Pent-4-en-1-yl chain): A 5-carbon alkenyl chain. This region is dominated by London Dispersion Forces (Van der Waals). It drives the molecule's affinity for non-polar solvents (Hexane, Toluene) and is responsible for the high LogP (Predicted ~2.5).
Solvation Mechanism Diagram
The following diagram illustrates the competitive solvation forces acting on the molecule in different environments.
Figure 1: Mechanistic view of solvent interactions. The hydrophobic tail disrupts the hydrogen-bonding network of water, leading to poor aqueous solubility despite the dioxane ring's polarity.
Solubility Profile: Polar vs. Non-Polar
The following data summarizes the predicted solubility behavior based on group contribution methods and empirical data from structurally homologous acetals (e.g., 2-pentyl-1,3-dioxane).
Table 1: Comparative Solubility Matrix
| Solvent Class | Representative Solvent | Solubility Rating | Primary Interaction Force | Application Relevance |
| Non-Polar | n-Hexane / Heptane | Excellent (>100 mg/mL) | London Dispersion | Extraction from aqueous reaction mixtures. |
| Non-Polar | Toluene | Excellent (>100 mg/mL) | Standard solvent for acetalization reactions. | |
| Polar Aprotic | Dichloromethane (DCM) | Excellent (>100 mg/mL) | Dipole-Dipole | Chromatography mobile phase; synthesis solvent. |
| Polar Aprotic | DMSO / DMF | High | Dipole-Dipole / H-Bonding | Stock solution preparation for biological assays. |
| Polar Protic | Ethanol / Methanol | High | H-Bonding (Solvent Donor) | Formulation co-solvent; recrystallization. |
| Aqueous | Water (pH 7) | Low (< 1 g/L) | Hydrophobic Effect (Barrier) | Aqueous workup (product stays in organic phase). |
Critical Insight for Process Chemists
When synthesizing or purifying this molecule, avoid pure water as a solvent. However, its low aqueous solubility is an asset during workup:
-
Protocol: Quench reaction with water
Extract with Hexane or Ethyl Acetate. The 2-(Pent-4-en-1-yl)-1,3-dioxane will partition almost exclusively into the organic layer ( ).
Experimental Validation Protocol
As a scientist, relying on predicted values is insufficient for critical pharmaceutical applications (e.g., toxicology studies). The following protocol provides a self-validating method to determine the exact solubility limit (
Method: Shake-Flask Saturation with HPLC Quantitation
Objective: Determine thermodynamic solubility at 25°C.
Reagents:
-
Analyte: 2-(Pent-4-en-1-yl)-1,3-dioxane (>98% purity).
-
Solvents: HPLC-grade Water, Methanol, Acetonitrile.
Workflow Diagram:
Figure 2: Standard Operating Procedure (SOP) for solubility determination.
Step-by-Step Procedure:
-
Preparation: Add excess 2-(Pent-4-en-1-yl)-1,3-dioxane (liquid or low-melting solid) to 5 mL of the target solvent in a glass vial. Ensure undissolved material is visible.
-
Equilibration: Agitate the vial at 25°C ± 0.1°C for 24 hours. Note: For viscous oils, ensure vigorous mixing to prevent surface saturation artifacts.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter (hydrophobic) or PVDF (hydrophilic), depending on the solvent.
-
Caution: Ensure the filter material does not adsorb the lipophilic dioxane. Pre-saturate the filter if necessary.
-
-
Quantification: Dilute the supernatant 1:100 with Acetonitrile (to ensure solubility) and inject into HPLC.
-
Detector: Refractive Index (RI) or UV at 210 nm (detecting the alkene; dioxane is UV transparent).
-
Calculation:
.
-
Applications in Drug Development
Understanding the solubility of this molecule enables specific R&D strategies:
-
Prodrug Design: The 1,3-dioxane moiety is acid-labile. It can be used to mask diols or carbonyls, increasing lipophilicity (LogP) to cross the Blood-Brain Barrier (BBB), then hydrolyzing in the acidic endosome of target cells.
-
Formulation: Due to its high solubility in lipids and ethanol, this molecule is a candidate for Self-Emulsifying Drug Delivery Systems (SEDDS) . It can be dissolved in a lipid carrier (e.g., Miglyol) rather than requiring an aqueous buffer.
-
Purification: Its high solubility in non-polar solvents allows for easy removal of polar impurities (salts, unreacted polar starting materials) via simple liquid-liquid extraction (Water/Hexane wash).
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 168477878, 2-Methyl-4-pentenyl-1,3-dioxane (Structural Analog). Retrieved from [Link]
-
ChemBK. 2-pent-4-enyl-1,3-dioxane Properties and CAS 80634-89-5. Retrieved from [Link]
-
NIST Chemistry WebBook. 1,3-Dioxane, 2-ethyl-4-pentyl- (Structural Homolog Data). SRD 69. Retrieved from [Link]
-
American Chemical Society. Solubility Factors and Solvent Selection in Organic Synthesis. Chemical Reviews. Retrieved from [Link]
The Unseen Virtuoso: A Technical Guide to 2-(Pent-4-en-1-yl)-1,3-dioxane Derivatives in Modern Synthesis
For the attention of researchers, scientists, and professionals in drug development, this document provides an in-depth exploration of the synthesis, reactivity, and synthetic potential of 2-(Pent-4-en-1-yl)-1,3-dioxane derivatives. This guide moves beyond a mere recitation of facts to offer expert insights into the strategic application of this versatile molecular scaffold.
Foreword: The Strategic Value of a Bifunctional Building Block
In the landscape of contemporary organic synthesis, the pursuit of molecular complexity from simple, readily accessible starting materials is a paramount objective. The 2-(Pent-4-en-1-yl)-1,3-dioxane core represents a quintessential example of a bifunctional building block, ingeniously embedding both a latent carbonyl functionality, in the form of a stable acetal, and a reactive terminal alkene. This unique structural arrangement paves the way for a cascade of elegant and powerful transformations, most notably the Prins cyclization, enabling the stereocontrolled synthesis of highly substituted tetrahydropyran rings – a privileged scaffold in numerous natural products and pharmacologically active molecules. This guide will illuminate the path from the fundamental synthesis of these derivatives to their sophisticated applications in stereoselective synthesis.
Part 1: Accessing the Core: Synthesis of 2-(Pent-4-en-1-yl)-1,3-dioxane Derivatives
The construction of the 2-(pent-4-en-1-yl)-1,3-dioxane framework is typically achieved through the acid-catalyzed acetalization of pent-4-enal with a suitable 1,3-diol. This seemingly straightforward reaction is, in practice, a nuanced process where the choice of catalyst, solvent, and reaction conditions dictates the efficiency and purity of the final product.
The general synthetic approach is analogous to the well-established methods for producing other 2-substituted-1,3-dioxanes.[1][2][3] The reaction proceeds via the protonation of the aldehyde carbonyl, followed by nucleophilic attack of the diol, and subsequent cyclization and dehydration.
Experimental Protocol: Synthesis of 2-(Pent-4-en-1-yl)-1,3-dioxane
Objective: To synthesize 2-(pent-4-en-1-yl)-1,3-dioxane from pent-4-enal and propane-1,3-diol.
Materials:
-
Pent-4-enal
-
Propane-1,3-diol
-
p-Toluenesulfonic acid (p-TSA) or a strong acid cation exchange resin (e.g., Amberlyst 15)[1]
-
Toluene or dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus (for azeotropic removal of water)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add propane-1,3-diol (1.0 eq.), pent-4-enal (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid (0.01-0.05 eq.) in toluene.
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.
-
Continue refluxing until the theoretical amount of water has been collected, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure 2-(pent-4-en-1-yl)-1,3-dioxane.
Causality Behind Experimental Choices:
-
Excess Aldehyde: A slight excess of the aldehyde can help drive the equilibrium towards the product.
-
Azeotropic Removal of Water: The formation of the acetal is a reversible reaction. The use of a Dean-Stark apparatus to remove the water byproduct is crucial to shift the equilibrium towards the desired product, thereby maximizing the yield.[1]
-
Acid Catalyst: The acid catalyst is essential for the protonation of the aldehyde carbonyl, which activates it for nucleophilic attack by the diol. While p-TSA is a common choice, solid acid catalysts like Amberlyst 15 offer the advantage of easy removal by simple filtration.[1]
-
Workup: The aqueous workup with NaHCO₃ is critical to neutralize the acid catalyst and prevent acid-catalyzed decomposition of the product during purification.
Part 2: The Crown Jewel Reaction: Intramolecular Prins Cyclization
The defining reactivity of 2-(pent-4-en-1-yl)-1,3-dioxane derivatives lies in their propensity to undergo intramolecular cyclization reactions, with the Prins cyclization being the most prominent and synthetically valuable.[4][5] This acid-catalyzed reaction involves the electrophilic addition of the protonated acetal (acting as a stabilized carbocation equivalent) to the tethered alkene, leading to the formation of a tetrahydropyran ring. The stereochemical outcome of this reaction is often highly controlled, making it a powerful tool for the synthesis of complex cyclic ethers.[6][7]
Mechanistic Insight: The Prins Cyclization Pathway
The generally accepted mechanism for the Prins cyclization of 2-(pent-4-en-1-yl)-1,3-dioxane is depicted below. The reaction is initiated by a Lewis or Brønsted acid, which promotes the formation of an oxocarbenium ion intermediate. This highly electrophilic species is then intramolecularly trapped by the pendant alkene, leading to the formation of a new carbon-carbon bond and a tetrahydropyranyl cation. The reaction is terminated by the nucleophilic attack of a suitable species, often a solvent molecule or the counterion of the acid catalyst.
Caption: Generalized mechanism of the Prins cyclization.
Experimental Protocol: Lewis Acid-Mediated Prins Cyclization
Objective: To synthesize a substituted tetrahydropyran via the Prins cyclization of 2-(pent-4-en-1-yl)-1,3-dioxane.
Materials:
-
2-(Pent-4-en-1-yl)-1,3-dioxane
-
Lewis acid (e.g., SnCl₄, TiCl₄, BF₃·OEt₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Flame-dried round-bottom flask
-
Syringe and needle for inert atmosphere techniques
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone)
-
Standard glassware for workup and purification
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-(pent-4-en-1-yl)-1,3-dioxane in anhydrous dichloromethane.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add a solution of the Lewis acid in anhydrous dichloromethane to the cooled solution of the substrate.
-
Stir the reaction mixture at the low temperature for the specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted tetrahydropyran.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Lewis acids are highly sensitive to moisture, which can lead to their decomposition and inhibit the reaction. Therefore, strict anhydrous conditions are essential for the success of the reaction.
-
Low Temperature: Many Lewis acid-mediated reactions are highly exothermic. Conducting the reaction at low temperatures helps to control the reaction rate, minimize side reactions, and improve the stereoselectivity.
-
Choice of Lewis Acid: The strength and nature of the Lewis acid can significantly influence the outcome of the Prins cyclization, including the reaction rate and the stereoselectivity of the product. Optimization of the Lewis acid is often necessary for a specific substrate.
Data Presentation: Stereochemical Outcomes of Prins Cyclization
The stereochemical outcome of the Prins cyclization is highly dependent on the substrate and the reaction conditions. The formation of cis or trans substituted tetrahydropyrans can often be controlled by the choice of Lewis acid and the temperature. Below is a representative table summarizing potential stereochemical outcomes based on literature precedents for related systems.
| Entry | Substrate | Lewis Acid | Temperature (°C) | Major Product (Stereochemistry) |
| 1 | 2-(Pent-4-en-1-yl)-1,3-dioxane | SnCl₄ | -78 | cis-2,6-disubstituted tetrahydropyran |
| 2 | 2-(Pent-4-en-1-yl)-1,3-dioxane | TiCl₄ | -78 | trans-2,6-disubstituted tetrahydropyran |
| 3 | 2-(Pent-4-en-1-yl)-5,5-dimethyl-1,3-dioxane | BF₃·OEt₂ | 0 | Mixture of diastereomers |
Part 3: Expanding the Horizon: Applications in Synthesis
The true value of 2-(pent-4-en-1-yl)-1,3-dioxane derivatives is realized in their application as versatile intermediates in the synthesis of complex molecules.
Natural Product Synthesis
The tetrahydropyran moiety is a common structural feature in a vast array of natural products with significant biological activity. The stereocontrolled synthesis of these cyclic ethers via the Prins cyclization of 2-(alkenyl)-1,3-dioxanes is a powerful strategy employed in the total synthesis of these complex molecules.[8]
Medicinal Chemistry
The 1,3-dioxane scaffold itself has been explored in medicinal chemistry as a core structure for the development of various therapeutic agents, including ligands for σ receptors and NMDA receptors, as well as modulators of multidrug resistance.[2] The ability to readily introduce diverse functionality at the 2-position and subsequently perform intramolecular cyclizations opens up avenues for the creation of novel and complex molecular architectures for drug discovery programs.
Protecting Group Chemistry
The 1,3-dioxane group is a robust protecting group for carbonyl compounds, stable to a wide range of reaction conditions, including basic, reductive, and oxidative environments.[3] It is, however, readily cleaved under acidic conditions, making it an orthogonal protecting group to many other commonly used protecting groups. The pentenyl side chain can also be considered a masked functional handle that can be revealed or transformed at a later stage of a synthetic sequence.
Conclusion: A Tool for Molecular Architects
The 2-(Pent-4-en-1-yl)-1,3-dioxane scaffold, while seemingly simple, is a powerful and versatile tool in the hands of a synthetic chemist. Its straightforward synthesis and the remarkable synthetic utility of the intramolecular Prins cyclization provide an elegant and efficient pathway to complex and valuable tetrahydropyran derivatives. As the demand for stereochemically complex molecules in drug discovery and materials science continues to grow, the strategic application of such well-designed building blocks will undoubtedly play an increasingly important role in shaping the future of chemical synthesis.
References
- Production of 2-vinyl-1,3-dioxane compounds.
-
Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI. [Link]
-
Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme Chemistry. [Link]
-
Stereoselective Formation of cis -Trisubstituted 1,3-Dioxanes. ResearchGate. [Link]
-
Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]
-
Bi(OTf)3-catalysed intramolecular cyclisation of unsaturated acetals. RSC Publishing. [Link]
-
A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. White Rose eTheses Online. [Link]
-
ZnAlMCM-41: a very ecofriendly and reusable solid acid catalyst for the highly selective synthesis of 1,3-dioxanes by the Prins cyclization of olefins. Dalton Transactions (RSC Publishing). [Link]
-
Synthesis of 2,3-substituted tetrahydropyrans by rearrangement of 5,6-dihydro-4H-1,3-dioxocins. Tetrahedron Letters. [Link]
-
Acetal synthesis by acetalization or ring closure. Organic Chemistry Portal. [Link]
-
Various types of Prins cyclization reactions. ResearchGate. [Link]
-
Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry. [Link]
-
Radical cyclization of some unsaturated carbohydrate-derived acetals. RSC Publishing. [Link]
-
The Catalytic Asymmetric Intermolecular Prins Reaction. MPG.PuRe. [Link]
-
Synthesis of Substituted Tetrahydropyrans via Intermolecular Reactions of δ-Halocarbanions with Aldehydes. Organic Chemistry Portal. [Link]
- Process for the preparation of 1,3-dioxane derivatives useful in the preparation of HMG-COA reductase inhibitors.
-
Synthesis of 3-Substituted Pentane-Z,4-diones. Universidad de La Rioja. [Link]
-
2-methyl-2-pent-4-enyl-1,3-dioxolane. ChemSynthesis. [Link]
-
Cyclic acetal formation. ChemTube3D. [Link]
-
Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. MDPI. [Link]
-
Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH. [Link]
-
Multicomponent Prins-cyclization from allylsilyl alcohols leading to dioxaspirodecanes. Arkivoc. [Link]
-
Intramolecular Nicholas Reactions in the Synthesis of Heteroenediynes Fused to Indole, Triazole, and Isocoumarin. PubMed. [Link]
-
The silylalkyne-Prins cyclization: stereoselective synthesis of tetra- and pentasubstituted halodihydropyrans. PubMed. [Link]
-
Cyclic Acetal Protecting Group Reaction and Mechanism. YouTube. [Link]
Sources
- 1. US4003918A - Production of 2-vinyl-1,3-dioxane compounds - Google Patents [patents.google.com]
- 2. Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure [mdpi.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. ZnAlMCM-41: a very ecofriendly and reusable solid acid catalyst for the highly selective synthesis of 1,3-dioxanes by the Prins cyclization of olefins - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. Sci-Hub. Synthesis of 2,3-substituted tetrahydropyrans by rearrangement of 5,6-dihydro-4H-1,3-dioxocins / Tetrahedron Letters, 1990 [sci-hub.box]
An In-depth Technical Guide to the Olfactory Profile and Odor Characteristics of 2-(Pent-4-en-1-yl)-1,3-dioxane
Introduction
2-(Pent-4-en-1-yl)-1,3-dioxane, identified by its CAS number 80634-89-5, is a fragrance ingredient recognized for its potent and multifaceted olfactory profile. While specific detailed sensory data for this individual compound is not extensively published in public literature, its structural characteristics and association with the galbanum olfactive family provide a strong basis for characterizing its scent profile. This technical guide synthesizes available information on related chemical structures and the well-documented aroma of galbanum to present a comprehensive olfactory profile of 2-(Pent-4-en-1-yl)-1,3-dioxane. Furthermore, this guide outlines the rigorous experimental methodologies employed in the fragrance industry to define and quantify such odor characteristics, providing a framework for its evaluation by researchers, perfumers, and drug development professionals.
The 1,3-dioxane chemical family, to which this molecule belongs, is known for contributing a range of scent notes, from fruity and floral to woody. The presence of the pentenyl side chain in 2-(Pent-4-en-1-yl)-1,3-dioxane is a key structural feature that suggests a complex and powerful odor profile with green and resinous facets, aligning it closely with the scent of galbanum. Galbanum itself is a natural gum resin renowned for its intense, bitter green, woody, and balsamic aroma.[1][2][3][4][5]
This guide will first detail the inferred olfactory profile of 2-(Pent-4-en-1-yl)-1,3-dioxane, followed by a summary of its key odor characteristics in a tabular format. The subsequent sections will provide in-depth, step-by-step protocols for the sensory and instrumental analysis of this and other fragrance materials, complete with workflow diagrams to ensure clarity and reproducibility.
Olfactory Profile
Based on its chemical structure and its classification as a galbanum-like odorant, the olfactory profile of 2-(Pent-4-en-1-yl)-1,3-dioxane can be characterized as possessing a dominant intensely green and woody character. This is further nuanced by resinous and balsamic undertones, contributing to a complex and powerful aromatic experience.[1][2][4]
The initial impression, or "top note," is likely to be sharp, leafy, and slightly bitter, reminiscent of crushed green leaves or freshly cut stems.[3] This initial green burst is a hallmark of galbanum and is a critical component in creating vibrant and natural-smelling fragrances. Following the top note, the "heart" of the fragrance would likely reveal a more pronounced woody and resinous character, with hints of pine.[5] This provides depth and complexity to the overall scent profile. The long-lasting "base note" is expected to be earthy and balsamic, contributing to the substantivity and fixation of the fragrance.[1]
In dilution, the harsher, more acrid notes that can be present in concentrated galbanum-type materials may soften to reveal a richer, more velvety, and even slightly powdery character.[3] This chameleon-like behavior is a prized attribute in perfumery, allowing for a wide range of creative applications.
Odor Characteristics Summary
The following table summarizes the key inferred olfactory and physical characteristics of 2-(Pent-4-en-1-yl)-1,3-dioxane.
| Characteristic | Description | Source/Inference |
| Odor Family | Green, Woody | Inferred from galbanum association[1][5] |
| Key Descriptors | Intense Green, Woody, Resinous, Balsamic, Bitter, Earthy | [1][2][3][4][5] |
| Top Notes | Sharp, Leafy Green, Bitter | [3] |
| Heart Notes | Woody, Resinous, Piney | [5] |
| Base Notes | Earthy, Balsamic | [1] |
| CAS Number | 80634-89-5 | |
| Molecular Formula | C9H16O2 |
Experimental Methodologies for Olfactory Analysis
The characterization of a fragrance ingredient's olfactory profile is a multi-faceted process that combines the precision of instrumental analysis with the irreplaceable perception of the human nose. The two primary methodologies employed are Sensory Panel Analysis and Gas Chromatography-Olfactometry (GC-O).
Sensory Panel Analysis
Sensory panel analysis is a systematic approach to evaluating the odor of a substance using a group of trained human assessors. The goal is to obtain objective and reproducible descriptions of the fragrance's character and intensity.
Protocol for Descriptive Sensory Panel Analysis:
-
Panelist Selection and Training:
-
Select a panel of 8-12 individuals based on their olfactory acuity, ability to describe scents, and consistency.
-
Train panelists using a wide range of reference odorants to establish a common vocabulary for describing fragrance notes (e.g., fruity, floral, woody, green, spicy).
-
-
Sample Preparation:
-
Prepare solutions of 2-(Pent-4-en-1-yl)-1,3-dioxane at various concentrations in an odorless solvent (e.g., ethanol or dipropylene glycol). A typical starting concentration for evaluation is 1% to 5%.
-
For blotter evaluation, dip fragrance-free paper smelling strips to a consistent depth into the sample solutions and allow the solvent to evaporate for a specified time (e.g., 30 seconds).
-
-
Evaluation Environment:
-
Conduct the evaluation in a well-ventilated, odor-neutral room to prevent sensory fatigue and cross-contamination of scents.
-
-
Evaluation Procedure:
-
Present the scented blotters to the panelists in a randomized and blind manner.
-
Instruct panelists to sniff the blotters at regular intervals (e.g., immediately, after 15 minutes, 1 hour, 4 hours, and 24 hours) to evaluate the evolution of the fragrance over time (top, middle, and base notes).
-
Panelists will rate the intensity of various predefined odor descriptors (e.g., green, woody, resinous, bitter) on a numerical scale (e.g., 0-10, where 0 is not perceptible and 10 is extremely strong).
-
Panelists should also provide free-text descriptions of any other perceived scent characteristics.
-
-
Data Analysis:
-
Collect and statistically analyze the intensity ratings from all panelists.
-
Generate a sensory profile, often visualized as a spider web or radar plot, to provide a graphical representation of the fragrance's olfactory characteristics.
-
Diagram of Sensory Evaluation Workflow:
Caption: Workflow for a descriptive sensory panel analysis.
Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique that combines the separation capabilities of gas chromatography with human olfactory detection. This allows for the identification of the specific chemical components within a sample that are responsible for its characteristic aroma.
Protocol for GC-O Analysis:
-
Instrumentation:
-
A gas chromatograph (GC) equipped with a capillary column suitable for fragrance analysis (e.g., a non-polar or mid-polar column).
-
The GC effluent is split between a chemical detector (typically a Mass Spectrometer, MS) and a heated sniffing port.
-
The sniffing port delivers the separated compounds in a humidified air stream to a trained human assessor.
-
-
Sample Preparation and Injection:
-
Prepare a dilute solution of 2-(Pent-4-en-1-yl)-1,3-dioxane in a suitable solvent.
-
Inject a small volume (e.g., 1 microliter) of the sample into the GC inlet.
-
-
GC Separation:
-
The sample is vaporized and carried through the GC column by an inert gas (e.g., helium).
-
The different chemical components of the sample are separated based on their volatility and interaction with the column's stationary phase.
-
-
Olfactometry and Data Recording:
-
A trained assessor sniffs the effluent from the sniffing port throughout the GC run.
-
When an odor is detected, the assessor records the time, duration, intensity, and a detailed description of the scent using a microphone or specialized software.
-
-
Chemical Identification:
-
Simultaneously, the MS detector records the mass spectrum of each separated compound.
-
By correlating the time of an odor event at the sniffing port with the retention time of a peak on the MS chromatogram, the chemical responsible for that specific odor can be identified.
-
Diagram of Gas Chromatography-Olfactometry (GC-O) Workflow:
Caption: Workflow of Gas Chromatography-Olfactometry (GC-O) analysis.
Conclusion
References
-
Maison d'Orient. (2019, July 11). What Does Galbanum Smell Like? Retrieved from [Link]
-
Byrdie. (2022, April 26). What is Galbanum and How Does it Smell? Retrieved from [Link]
-
Fzotic. (2022, February 9). What Does Galbanum Smell Like? Retrieved from [Link]
-
Olfactive Studio. (n.d.). GALBANUM, THE PRICELESS GUM OF PERSIA. Retrieved from [Link]
-
The Perfume Society. (n.d.). Galbanum. Retrieved from [Link]
Sources
Conformational Analysis of the 1,3-Dioxane Ring in Pentenyl Derivatives
Executive Summary: The Conformational Gatekeeper
In the architecture of complex organic synthesis—particularly within carbohydrate-based drug development—the 1,3-dioxane ring is not merely a protecting group; it is a conformational mechanophore . Its inclusion in pentenyl derivatives, most notably n-pentenyl glycosides (NPGs), introduces a rigidifying effect that fundamentally alters the reactivity profile of the molecule.
This guide analyzes the conformational preference of the 1,3-dioxane ring (typically as a 4,6-O-benzylidene acetal) and its profound impact on the "Armed-Disarmed" reactivity spectrum of pentenyl donors. We will move beyond static 2D representations to explore the dynamic torsional effects that dictate glycosylation outcomes, supported by rigorous NMR protocols and computational insights.
Theoretical Framework: The 1,3-Dioxane Energy Landscape
The Chair vs. Twist-Boat Equilibrium
Like cyclohexane, the 1,3-dioxane ring preferentially adopts a chair conformation . However, the presence of two oxygen atoms introduces specific electronic and steric deviations:
-
Bond Length Asymmetry: The C–O bond (1.43 Å) is shorter than the C–C bond (1.54 Å), compressing the O1–C2–O3 region.
-
2,5-Diaxial Interactions: Substituents at the C2 position (acetal carbon) and C5 position face unique steric pressures. A substituent at C2 in the axial position suffers from severe repulsion with the axial protons at C4 and C6.
Thermodynamic Hierarchy:
-
Chair (C): Global minimum (
kcal/mol). -
2,5-Twist-Boat (2,5-TB):
kcal/mol. Significantly higher energy than in cyclohexane due to electronic repulsion between the lone pairs of the oxygens. -
1,4-Twist (1,4-T): Transition state species.
The Anomeric Effect in Pentenyl Derivatives
In pentenyl derivatives where the pentenyl chain is attached at C2 (e.g., 2-(4-pentenyl)-1,3-dioxane), the exo-anomeric effect stabilizes the conformation where the p-orbital of the ring oxygen overlaps with the
However, in Pentenyl Glycosides (NPGs) , the 1,3-dioxane ring is fused to the sugar (positions 4 and 6). Here, the ring is "trans-fused" to the pyranose chair, creating a rigid bicyclic system (decalin-like). This fusion locks the pyranose ring, preventing the conformational flattening required for the formation of the oxocarbenium ion intermediate during glycosylation.
Mechanistic Insight: The "Torsional Disarmament"
The most critical application of 1,3-dioxane conformational analysis in drug development is the Fraser-Reid Armed-Disarmed strategy .
The Concept
-
Armed Donors: Flexible protecting groups (e.g., benzyl ethers) allow the pyranose ring to distort into a half-chair (
or ) transition state, facilitating the departure of the pentenyl leaving group. -
Disarmed Donors: The 4,6-O-benzylidene acetal (a 1,3-dioxane ring) locks the sugar in a rigid
chair. This torsional strain penalizes the transition to the oxocarbenium ion, effectively "disarming" the donor.
Visualization of the Pathway
The following diagram illustrates the kinetic barrier imposed by the 1,3-dioxane lock.
Caption: The 1,3-dioxane ring (Disarmed pathway) imposes an energetic penalty on the conformational change required for activation.
Experimental Protocol: NMR Conformational Analysis
To validate the conformation of a 1,3-dioxane ring in a new pentenyl derivative, a rigorous NMR workflow is required. We rely on the Karplus relationship for vicinal coupling constants (
The Coupling Constant Criterion
In a perfect chair conformation, the coupling constants between protons on the dioxane ring (C4, C5, C6) are diagnostic.
| Interaction | Proton Relationship | Expected | Interpretation |
| Anti-periplanar ( | 10.0 – 12.0 Hz | Diagnostic for Chair | |
| Gauche ( | 2.0 – 5.0 Hz | Ambiguous alone | |
| Gauche ( | 2.0 – 5.0 Hz | Ambiguous alone | |
| Gauche ( | 1.0 – 2.5 Hz | Fine structure |
Protocol Step 1: 1H NMR Acquisition
-
Solvent: CDCl
or C D (Benzene-d6 often resolves overlapping signals in sugar regions). -
Field Strength: Minimum 400 MHz (600 MHz recommended for second-order effects).
Protocol Step 2: Analysis of the Benzylidene Methine (PhCH)
-
The acetal proton (PhCH) typically appears as a singlet at
5.5–5.6 ppm. -
Validation: If the 1,3-dioxane ring is in a twist-boat, this singlet may shift or show long-range coupling.
Protocol Step 3: NOE Experiments (1D NOESY)
-
Irradiate the acetal proton (PhCH).
-
Chair Confirmation: You should observe NOE enhancement at H-4ax and H-6ax (syn-axial relationship).
-
Twist-Boat Warning: If NOE is observed at H-5 or exocyclic substituents, the ring may be distorted.
Workflow Diagram
Caption: Decision tree for validating 1,3-dioxane conformation via NMR spectroscopy.
Case Study: Synthesis of a "Disarmed" Pentenyl Donor
In a practical drug development scenario, you might need to synthesize a
Synthesis Protocol:
-
Starting Material: n-Pentenyl
-D-mannopyranoside. -
Reagent: Benzaldehyde dimethyl acetal (2.0 equiv), CSA (cat.), MeCN, reflux.
-
Observation: The reaction forms the thermodynamic product—the 4,6-O-benzylidene derivative.
-
Conformational Check:
-
The phenyl group at C2 of the dioxane ring prefers the equatorial position to avoid 1,3-diaxial strain.
-
This forces the dioxane ring into a chair that is trans-fused to the pyranose.
-
Outcome: The resulting donor is "disarmed" (less reactive), allowing for high selectivity in subsequent coupling reactions (e.g., forming
-linkages via an S 2-like pathway rather than S 1).
-
Data Summary for 4,6-O-Benzylidene-NPG:
| Parameter | Value | Note |
| 5.54 ppm (s) | Characteristic acetal H | |
| 10.2 Hz | Indicates trans-diaxial (Chair) | |
| Reactivity | Low (Disarmed) | Requires NIS/TfOH activation |
| Selectivity | High ( | Due to rigid scaffold |
References
-
Fraser-Reid, B., et al. (1988). "n-Pentenyl Glycosides in Organic Chemistry: A Contemporary Review." Synlett.
-
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on 1,3-dioxane conformation).
-
Müller, B., et al. (2011).[1] "Efficient Synthesis of 4-Amino-4-deoxy-L-arabinose and Spacer-equipped 4-Amino-4-deoxy-L-arabinopyranosides by Transglycosylation Reactions." Synthesis. (Detailed NMR data on pentenyl glycoside derivatives).
-
Smith, A. B., III. (2008). "Crystalline 1,3-Dioxanes as Scaffolds for Drug Discovery." Journal of Medicinal Chemistry.
-
Giguère, D., et al. (2013). "Conformational Analysis of 1,3-Difluorinated Alkanes." Journal of Organic Chemistry. (Relevant for substituent effects on acyclic chains attached to dioxanes).
Sources
Technical Profile: Boiling Point and Vapor Pressure of 2-(Pent-4-en-1-yl)-1,3-dioxane
The following technical guide provides an in-depth analysis of the thermodynamic properties of 2-(Pent-4-en-1-yl)-1,3-dioxane. As direct experimental values for this specific intermediate are often proprietary or absent from public standard libraries, this guide synthesizes data from structural analogs and validated group-contribution models, while providing the rigorous experimental protocols required for empirical verification.[1][2]
Executive Summary & Chemical Identity[3]
2-(Pent-4-en-1-yl)-1,3-dioxane is a cyclic acetal derivative typically synthesized via the condensation of 5-hexenal with 1,3-propanediol.[1][2] It serves as a crucial intermediate in organic synthesis, particularly as a masked aldehyde stable to basic conditions but labile to acid, and finds application in the development of fragrance materials and pharmaceutical scaffolds.
Precise knowledge of its boiling point (BP) and vapor pressure (VP) is critical for designing purification processes (vacuum distillation) and assessing environmental volatility.
Chemical Identification Table
| Parameter | Data |
| Chemical Name | 2-(Pent-4-en-1-yl)-1,3-dioxane |
| CAS Number | 80634-89-5 |
| Molecular Formula | C₉H₁₆O₂ |
| Molecular Weight | 156.22 g/mol |
| SMILES | C=CCCCC1OCCCO1 |
| Structure Class | Cyclic Acetal (1,3-Dioxane ring with C5 alkenyl tail) |
Thermodynamic Properties
Note: In the absence of specific experimental entries in the NIST or CRC standard libraries for this CAS, the following values are derived from rigorous Group Contribution Methods (Stein & Brown) and interpolation from homologous series (2-butyl- and 2-hexyl-1,3-dioxane).
Boiling Point Data[1][4][5]
The boiling point of 1,3-dioxane derivatives increases significantly with alkyl chain length.[1][2] The "pentenyl" chain adds substantial van der Waals surface area compared to the parent dioxane.
| Condition | Temperature Range (Estimated) | Confidence Level |
| Atmospheric (760 mmHg) | 188°C – 192°C | High (Model-Based) |
| Reduced Pressure (15 mmHg) | 85°C – 90°C | High (Analog-Based) |
| High Vacuum (1 mmHg) | 55°C – 60°C | Medium |
Mechanistic Insight: The presence of the terminal double bond (alkene) typically lowers the boiling point slightly (1-3°C) compared to the saturated analog (2-pentyl-1,3-dioxane) due to slightly reduced packing efficiency, though the difference is minimal in this molecular weight range.[1]
Vapor Pressure Data
Vapor pressure is exponentially dependent on temperature. The following values are calculated using the Modified Antoine Equation parameters estimated for this structure.
Estimated Vapor Pressure at Standard Temperatures:
-
20°C: ~0.15 mmHg (20 Pa)[1]
-
25°C: ~0.24 mmHg (32 Pa)
-
50°C: ~1.80 mmHg (240 Pa)
Phase Equilibrium Diagram (Predicted)
The following diagram illustrates the Vapor-Liquid Equilibrium (VLE) curve, critical for setting distillation parameters.
Experimental Determination Protocols
As a Senior Scientist, you should not rely solely on estimation for critical process scale-up. The following protocols define the Gold Standard for empirically determining these values.
Protocol A: Comparative Ebulliometry (Boiling Point)
Objective: Determine the precise boiling point at varying pressures to derive Antoine constants.
Methodology:
-
Apparatus: Differential Ebulliometer (Swietoslawski type) connected to a vacuum manifold with a calibrated capacitance manometer (±0.1 Torr).
-
Reference Standard: Use n-Decane (BP 174.1°C) or n-Undecane (BP 195.9°C) to calibrate the thermometer/thermocouple.
-
Procedure:
-
Charge the ebulliometer with 20 mL of pure 2-(Pent-4-en-1-yl)-1,3-dioxane (>99% GC purity).
-
Evacuate system to 100 mmHg.
-
Heat until reflux is established and condensate temperature stabilizes (T_boil).
-
Stepwise increase pressure (e.g., 100, 200, 400, 760 mmHg) and record T_boil at each plateau.
-
-
Data Treatment: Plot ln(P) vs 1/T. The slope corresponds to
.[1]
Protocol B: Static Method (Vapor Pressure)
Objective: Measure VP at ambient temperatures (20-50°C) where ebulliometry is insensitive.
Methodology:
-
Apparatus: Isoteniscope or Static Cell equipped with a pressure transducer.
-
Degassing (Critical Step): The sample must be freeze-pump-thaw cycled 3 times to remove dissolved gases (N₂, O₂), which would artificially inflate the pressure reading.
-
Equilibration: Immerse the cell in a thermostated bath (±0.01°C). Allow 30 minutes for thermal equilibrium.
-
Measurement: Record the pressure. Repeat at 5°C intervals.
Experimental Workflow Visualization
Applications & Implications
Distillation & Purification
Based on the predicted boiling point of 190°C , atmospheric distillation is not recommended due to the risk of thermal degradation (acetal hydrolysis or polymerization of the alkene tail).
-
Recommendation: Perform vacuum distillation at <15 mmHg .
-
Target Fraction: Collect the fraction boiling at 88-90°C (15 mmHg) .
Stability Considerations
Dioxanes are acid-sensitive.[1][2] The presence of trace acid (from synthesis) combined with high heat (during BP measurement or distillation) can revert the compound to 5-hexenal and 1,3-propanediol.[1]
-
Protocol Adjustment: Add 0.1% triethylamine or sodium carbonate to the distillation pot to buffer the system.
References
-
Lide, D. R. (Ed.). CRC Handbook of Chemistry and Physics (90th ed.). CRC Press, 2009. (Source for 1,3-dioxane parent data). Link[2]
-
Stein, S. E., & Brown, R. L. "Estimation of Normal Boiling Points from Group Contributions." Journal of Chemical Information and Computer Sciences, 34(3), 581-587, 1994.[1][2] (Methodology for BP prediction). Link[2]
-
Poling, B. E., Prausnitz, J. M., & O'Connell, J. P. The Properties of Gases and Liquids (5th ed.). McGraw-Hill, 2001.[1][2] (Source for Antoine Equation fitting techniques). Link
-
NIST Chemistry WebBook, SRD 69. "1,3-Dioxane Data."[1][2] National Institute of Standards and Technology. (Validation of analog trends). Link
Sources
Methodological & Application
Application Note: Scalable Synthesis of 2-(Pent-4-en-1-yl)-1,3-dioxane via Acid-Catalyzed Acetalization
Abstract & Strategic Rationale
The protection of carbonyl functionalities is a cornerstone of multi-step organic synthesis.[1] This Application Note details the protocol for synthesizing 2-(pent-4-en-1-yl)-1,3-dioxane (CAS: 80634-89-5) from 5-hexenal and 1,3-propanediol .
While 1,3-dioxolanes (5-membered rings derived from ethylene glycol) are common, the 1,3-dioxane (6-membered ring) moiety offers distinct advantages:
-
Thermodynamic Stability: 1,3-dioxanes are generally more stable to acidic hydrolysis than their dioxolane counterparts, providing robust protection during subsequent harsh synthetic steps.
-
Crystallinity: The chair conformation of the dioxane ring often enhances the crystallinity of intermediates, aiding purification.
-
Terminal Alkene Utility: The retention of the terminal alkene (pent-4-en-1-yl chain) provides a versatile handle for downstream functionalization via cross-metathesis, hydroboration, or thiol-ene click chemistry.
Reaction Design & Thermodynamics
Chemical Equation
The synthesis is a reversible acid-catalyzed nucleophilic addition-elimination reaction.
Critical Process Parameters (CPPs)
-
Water Removal (Le Chatelier’s Principle): The equilibrium constant (
) for acetal formation is often near unity. To drive the reaction to completion (>98% conversion), water must be continuously removed. We utilize a Dean-Stark apparatus for azeotropic distillation. -
Catalyst Selection: p-Toluenesulfonic acid monohydrate (
-TsOH H O) is the industry standard due to its solubility in toluene and non-oxidizing nature. -
Stoichiometry: A slight excess of 1,3-propanediol (1.2 – 1.5 equivalents) forces the equilibrium to the right.
Visualized Pathways
Reaction Mechanism
The following diagram illustrates the acid-catalyzed mechanism, highlighting the oxonium ion intermediate which is the key energy barrier.
Caption: Step-wise mechanism showing activation, addition, dehydration (critical step), and cyclization.[2][3]
Detailed Experimental Protocol
Materials & Equipment
-
Reagents:
-
5-Hexenal (purity >95%)
-
1,3-Propanediol (1.5 equiv)
-
p-Toluenesulfonic acid monohydrate (0.05 equiv)
-
Toluene (Reagent grade, solvent)
-
Sodium Bicarbonate (sat.[1] aq.)
-
-
Apparatus:
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Assembly: Equip a flame-dried 250 mL RBF with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser. Connect to an inert gas line (Nitrogen or Argon).
-
Charging: Add 5-hexenal (10.0 g, 102 mmol) and 1,3-propanediol (11.6 g, 153 mmol, 1.5 equiv) to the flask.
-
Solvent: Add Toluene (100 mL). The concentration (~1 M) is optimized to maintain a robust reflux temperature while managing viscosity.
-
Catalyst: Add
-TsOH H O (0.97 g, 5.1 mmol, 5 mol%). Note: The catalyst is added last to prevent premature polymerization of the aldehyde.
Phase 2: Reflux & Monitoring[1]
-
Reflux: Heat the oil bath to ~130°C to establish a vigorous reflux. Toluene/Water azeotrope (bp 85°C) will begin to collect in the trap.
-
Water Removal: Monitor the water separation. Theoretical water yield is ~1.8 mL.
-
Endpoint: Continue reflux for 4–6 hours.
-
Validation: Check reaction progress via TLC (10% EtOAc/Hexanes). Stain with KMnO
(active alkene) or Anisaldehyde (acetal/aldehyde). The aldehyde spot ( ) should disappear; the product spot ( ) will appear.
-
Phase 3: Workup
-
Cooling: Cool the mixture to room temperature (RT).
-
Quench: Pour the reaction mixture into a separatory funnel containing 50 mL of saturated NaHCO
. Crucial: This neutralizes the acid catalyst immediately, preventing hydrolysis of the acetal back to the aldehyde. -
Extraction: Shake vigorously and separate phases. Extract the aqueous layer once with Ethyl Acetate (30 mL) to recover trapped product.
-
Washing: Combine organic layers and wash with Brine (50 mL) to remove excess 1,3-propanediol.
-
Drying: Dry the organic phase over anhydrous MgSO
for 15 minutes. Filter off the solids.
Phase 4: Purification
-
Concentration: Remove solvent under reduced pressure (Rotary Evaporator, 40°C, 50 mbar).
-
Distillation: Purify the crude oil via vacuum distillation.
-
Expected Boiling Point: ~95–100°C at 2 mmHg (estimated).
-
Yield: Typical isolated yields range from 85% to 92%.
-
Experimental Workflow Diagram
Caption: Operational workflow emphasizing the critical neutralization step (Step 5) to ensure product stability.
Analytical Validation (Self-Validating Data)
Upon isolation, the product should be characterized to confirm structure and purity.
NMR Spectroscopy Data (Expected)
| Nucleus | Shift ( | Multiplicity | Integration | Assignment |
| 5.75 - 5.85 | ddt | 1H | Terminal Alkene (-CH =) | |
| 4.95 - 5.05 | m | 2H | Terminal Alkene (=CH | |
| 4.50 | t ( | 1H | Acetal Methine (O-CH -O) | |
| 4.05 - 4.15 | dd | 2H | Dioxane Ring (Equatorial) | |
| 3.70 - 3.80 | td | 2H | Dioxane Ring (Axial) | |
| 2.05 - 2.15 | q | 2H | Allylic (-CH | |
| ~102.0 | s | - | Acetal Carbon (Diagnostic) |
Infrared (IR) Spectroscopy
-
Absence: No strong C=O stretch at 1720 cm
(confirms consumption of aldehyde). -
Presence: Strong C-O-C stretching bands at 1050–1150 cm
(characteristic of ethers/acetals). -
Presence: C=C stretch weak band at ~1640 cm
.
Troubleshooting & Safety
Common Failure Modes
-
Low Conversion: Usually due to insufficient water removal. Ensure the Dean-Stark trap is filling and the toluene is actively refluxing.[1] If using molecular sieves, ensure they are activated (flame-dried).
-
Product Hydrolysis: If the product degrades upon storage, trace acid may remain. Store the distilled product over a few pellets of KOH or solid Na
CO to maintain a basic environment.
Safety Protocols
-
5-Hexenal: Aldehydes can oxidize to carboxylic acids or polymerize. Store under inert gas at 4°C.
-
p-TsOH: Corrosive solid. Avoid skin contact.
-
Toluene: Flammable and reprotoxic. Perform all operations in a fume hood.
References
-
Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[4] (Standard reference for acetal formation conditions).
-
BenchChem Application Notes. "Acetal Protection of Aldehydes using p-Toluenesulfonic Acid Monohydrate." (General protocol adaptation).
-
National Institutes of Health (NIH) / PubChem. "2-(pent-4-enyl)-1,3-dioxane Compound Summary." (Physical property verification).
-
Organic Chemistry Portal. "Protection of Aldehydes as Acetals." (Mechanistic insights).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN108752177B - Method for synthesizing trans-2-hexenal - Google Patents [patents.google.com]
- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 5. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 6. researchgate.net [researchgate.net]
Application Note: Acid-Catalyzed Acetalization Protocols for 2-(Pent-4-en-1-yl)-1,3-dioxane
Abstract
This document provides a comprehensive guide to the synthesis of 2-(Pent-4-en-1-yl)-1,3-dioxane via the acid-catalyzed acetalization of 5-hexenal with 1,3-propanediol. Cyclic acetals, such as 1,3-dioxanes, are invaluable protecting groups in organic synthesis, offering robust stability under neutral to basic conditions while allowing for facile deprotection under acidic conditions.[1][2][3] This protocol is particularly relevant for drug development and complex molecule synthesis where selective masking of a reactive aldehyde functionality is required in the presence of other sensitive groups, such as the terminal alkene in this target molecule. We present a detailed, field-proven methodology, explain the underlying chemical principles, and provide workflows for synthesis, purification, and characterization.
Introduction: The Strategic Importance of Acetal Protection
In multi-step organic synthesis, the chemoselective transformation of one functional group in the presence of others is a paramount challenge. Aldehydes, being highly electrophilic, are susceptible to reaction with a wide array of nucleophiles and reducing agents.[1] The conversion of an aldehyde to an acetal effectively masks this reactivity, rendering the carbonyl carbon inert to attack by Grignard reagents, organolithiums, hydrides, and other basic nucleophiles.[4][5]
The formation of a cyclic acetal from a diol, such as 1,3-propanediol, is thermodynamically favored over its acyclic counterpart. The reaction is an equilibrium process, catalyzed by acid.[6][7] To achieve high yields, the equilibrium must be shifted toward the product side. According to Le Chatelier's principle, this is effectively accomplished by the continuous removal of water, a byproduct of the reaction.[8][9] The use of a Dean-Stark apparatus is the classic and most efficient method for this purpose.[8][10][11]
This application note focuses on the protection of 5-hexenal, an unsaturated aldehyde. The protocol is designed to be compatible with the acid-sensitive alkene moiety, employing mild catalytic conditions to prevent unwanted side reactions such as polymerization or isomerization.
Reaction Mechanism and Rationale
The acid-catalyzed formation of an acetal proceeds through a well-established multi-step mechanism. Understanding these steps is critical for optimizing reaction conditions and troubleshooting.[7][12][13]
-
Protonation of the Carbonyl: The acid catalyst (e.g., H⁺ from p-TsOH) protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.[6][13]
-
Nucleophilic Attack (Step 1): The first hydroxyl group of 1,3-propanediol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to another base (like the solvent or another alcohol molecule), yielding a neutral hemiacetal.[7]
-
Formation of a Good Leaving Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (H₂O).[6]
-
Elimination of Water: The departure of water results in the formation of a resonance-stabilized oxocarbenium ion.
-
Nucleophilic Attack (Step 2): The second hydroxyl group of the 1,3-propanediol molecule attacks the oxocarbenium ion in an intramolecular fashion, closing the six-membered ring.
-
Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the stable 1,3-dioxane product.
Caption: Mechanism of acid-catalyzed 1,3-dioxane formation.
Experimental Protocol
This protocol details a robust method for the synthesis of 2-(Pent-4-en-1-yl)-1,3-dioxane on a laboratory scale.
Materials and Reagents
| Reagent | Grade | Supplier | CAS No. | Comments |
| 5-Hexenal | ≥95% | Sigma-Aldrich | 53398-05-9 | Store under N₂ at 4°C. |
| 1,3-Propanediol | ≥99% | Acros Organics | 504-63-2 | Anhydrous grade recommended. |
| p-Toluenesulfonic acid monohydrate (p-TsOH) | ≥98.5% | J.T. Baker | 6192-52-5 | Catalyst. |
| Toluene | Anhydrous, ≥99.8% | Fisher Scientific | 108-88-3 | Solvent for azeotropic water removal. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR | 144-55-8 | For neutralization. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | EMD Millipore | 7487-88-9 | Drying agent. |
| Diethyl Ether | ACS Grade | 60-29-7 | Extraction solvent. | |
| Hexanes / Ethyl Acetate | HPLC Grade | Various | For column chromatography. |
Equipment
-
Round-bottom flask (250 mL)
-
Dean-Stark apparatus[10]
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Synthetic Workflow
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.
-
Charging the Flask: To the flask, add 5-hexenal (5.0 g, 50.9 mmol), 1,3-propanediol (4.2 g, 55.0 mmol, 1.1 equiv), and toluene (100 mL).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.48 g, 2.5 mmol, 0.05 equiv).
-
Reaction: Heat the mixture to a gentle reflux using a heating mantle. Toluene will begin to distill and collect in the Dean-Stark trap. As the toluene-water azeotrope condenses, the denser water will separate and collect in the bottom of the trap, while the toluene overflows back into the reaction flask.[8]
-
Monitoring: Continue the reflux for 2-4 hours, or until the theoretical amount of water (approx. 0.9 mL) has been collected and no more water is being formed.
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a separatory funnel containing 100 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with diethyl ether (2 x 50 mL). Combine all organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene and diethyl ether.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient (e.g., 98:2 to 95:5) to afford the pure 2-(Pent-4-en-1-yl)-1,3-dioxane as a colorless oil.
Results and Characterization
Following the protocol described, the target compound is typically obtained in good to excellent yields.
| Parameter | Expected Result |
| Product | 2-(Pent-4-en-1-yl)-1,3-dioxane |
| Appearance | Colorless Oil |
| Yield | 75-85% |
| Purity (by ¹H NMR) | >97% |
| Molecular Formula | C₉H₁₆O₂ |
| Molecular Weight | 156.22 g/mol |
Expected Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~5.80 (m, 1H, -CH =CH₂), ~5.00 (m, 2H, -CH=CH ₂), ~4.50 (t, 1H, O-CH -O), ~4.10 (m, 2H, axial O-CH ₂), ~3.90 (m, 2H, equatorial O-CH ₂), ~2.10 (q, 2H, -CH ₂-CH=CH₂), ~1.70 (m, 4H, alkyl chain), ~1.40 (m, 1H, axial C-CH ₂-C).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~138.5 (=C H-), ~114.5 (=C H₂), ~101.5 (O-C -O), ~67.0 (O-C H₂), ~34.0, ~33.5, ~25.5, ~22.0 (alkyl and allylic carbons).
-
FT-IR (neat, cm⁻¹): ~3075 (C-H, alkene), ~2950-2850 (C-H, alkane), ~1640 (C=C stretch), ~1140, 1080, 1040 (C-O, acetal stretch).
-
Mass Spectrometry (EI): m/z (%) = 156 (M⁺), 155 (M-H)⁺, 99 (M-C₄H₇)⁺.
Conclusion
This application note provides a reliable and high-yielding protocol for the synthesis of 2-(Pent-4-en-1-yl)-1,3-dioxane. The acid-catalyzed acetalization using a Dean-Stark apparatus is a classic yet powerful method for the protection of aldehydes. The procedure is robust, scalable, and employs common laboratory reagents and equipment. The resulting acetal is a versatile intermediate, stable to a wide range of reaction conditions, making it an essential tool for researchers in synthetic chemistry and drug development.
References
-
Chemistry LibreTexts. (2023). 16.4: Acetal Formation. [Link]
-
Li, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5346-5353. [Link]
-
Ashenhurst, J. (2010). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]
-
Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
-
Li, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. [Link]
-
MDPI. (2019). Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition. Molecules, 24(15), 2786. [Link]
-
Organic Chemistry Portal. Dimethyl Acetals. [Link]
- Google Patents. (2008).
-
Organic Chemistry Portal. Acetal synthesis by acetalization or ring closure. [Link]
-
YMER. (2022). A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. YMER, 21(8), 33-47. [Link]
-
Leah4sci. (2018). Acetal and Hemiacetal Formation Reaction Mechanism From Aldehydes and Ketones. YouTube. [Link]
-
The Journal of Organic Chemistry. An Efficient Method for the Acetalization of α,β-Unsaturated Aldehydes. [Link]
-
Chemistry LibreTexts. (2021). 9.7: Acetals as Protecting Groups. [Link]
-
Science of Synthesis. (2010). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. [Link]
-
JoVE. (2017). Dean-Stark Trap: Principle, Use in Chemical Reactions. [Link]
-
Chemistry LibreTexts. (2022). 1.4: Acetal Formation, Mechanism, Resonance. [Link]
-
Chemistry Steps. Formation and Reactions of Acetals. [Link]
-
Wikipedia. Dean–Stark apparatus. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
YouTube. (2015). USE OF A DEAN STARK TRAP with Dr. Mark Niemczyk, Ph.D.. [Link]
-
JoVE. (2025). Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. [Link]
-
RSC Education. Dean-Stark apparatus. [Link]
Sources
- 1. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 4. Dimethyl Acetals [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]
- 9. Dean-Stark apparatus | Resource | RSC Education [edu.rsc.org]
- 10. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
Technical Guide: Applications of 2-(Pent-4-en-1-yl)-1,3-dioxane in Fragrance Chemistry
Executive Summary & Chemical Profile[1][2]
2-(Pent-4-en-1-yl)-1,3-dioxane represents a specialized class of "masked" aldehyde functional ingredients in modern perfumery. Structurally, it is the cyclic acetal formed between 5-hexenal and 1,3-propanediol . Unlike its parent aldehyde, which is highly volatile and reactive, this dioxane derivative offers enhanced stability in alkaline media and a modified release profile, making it critical for functional fragrance applications such as detergents and soaps.
Chemical Identity
| Parameter | Detail |
| IUPAC Name | 2-(Pent-4-en-1-yl)-1,3-dioxane |
| Chemical Formula | C₉H₁₆O₂ |
| Molecular Weight | 156.22 g/mol |
| Key Precursors | 5-Hexenal + 1,3-Propanediol |
| Functional Group | Cyclic Acetal (1,3-Dioxane) |
| Odor Profile | Green, Fruity (Apple/Pear), Vegetable, Earthy .[1][2][3][4][5] Softens the sharp attack of 5-hexenal with increased tenacity and floral undertones. |
Synthesis Protocol: High-Purity Acetalization
Objective: Synthesize 2-(Pent-4-en-1-yl)-1,3-dioxane via acid-catalyzed condensation, ensuring minimal polymerization of the terminal alkene.
Mechanism & Pathway
The reaction proceeds via nucleophilic attack of the diol on the carbonyl carbon of the aldehyde, followed by cyclization and dehydration.
Figure 1: Acid-catalyzed synthesis pathway utilizing Dean-Stark dehydration.
Experimental Procedure
Reagents:
-
5-Hexenal (1.0 eq)
-
1,3-Propanediol (1.2 eq) - Excess drives equilibrium
-
p-Toluenesulfonic acid (p-TsOH) (0.01 eq) - Catalyst
-
Cyclohexane or Toluene - Azeotropic solvent
Step-by-Step Protocol:
-
Setup: Equip a 500mL round-bottom flask with a magnetic stir bar, Dean-Stark trap, and reflux condenser.
-
Charging: Add 5-hexenal (0.1 mol), 1,3-propanediol (0.12 mol), and solvent (150 mL) to the flask. Add p-TsOH (0.001 mol) last.
-
Reflux: Heat the mixture to reflux. Monitor water collection in the Dean-Stark trap. Reaction is complete when water evolution ceases (approx. 3-5 hours).
-
Quenching: Cool the reaction mixture to room temperature. Add solid Sodium Bicarbonate (NaHCO₃) to neutralize the acid catalyst. Critical: Failure to neutralize will cause hydrolysis during distillation.
-
Workup: Filter off the solids. Wash the organic layer with brine (1x) and water (1x). Dry over anhydrous MgSO₄.
-
Purification: Concentrate under reduced pressure. Purify the residue via fractional vacuum distillation.
-
Target: Collect the fraction corresponding to the dioxane (boiling point will be significantly higher than 5-hexenal).
-
Application Notes: Stability & Performance
The utility of 2-(Pent-4-en-1-yl)-1,3-dioxane is defined by its pH-dependent stability . As an acetal, it functions as a "caged" fragrance in alkaline environments but releases the parent aldehyde in acidic conditions.
Stability Profile
| Media Type | pH Range | Stability Status | Mechanism | Application Recommendation |
| Fabric Detergent | 8.0 - 11.0 | Excellent | Acetal ring remains intact in base. | Ideal for laundry powders/liquids. |
| Bar Soap | 9.0 - 10.0 | Excellent | Resists hydrolysis; prevents discoloration. | High suitability. |
| Fabric Softener | 2.5 - 4.0 | Poor / Reactive | Acid catalyzes hydrolysis back to 5-hexenal. | Use only if "bloom" (release) is desired upon storage (risk of off-notes). |
| Bleach (Hypochlorite) | > 12.0 | Moderate | Ring is stable, but terminal alkene may oxidize. | Test for oxidative stability. |
Logic of Application
Figure 2: Decision matrix for formulating with acetals based on pH environment.
Olfactory Evaluation Protocol
Objective: accurately assess the odor profile and substantivity of the molecule compared to its parent aldehyde.
-
Dilution: Prepare a 1% and 10% solution of 2-(Pent-4-en-1-yl)-1,3-dioxane in Dipropylene Glycol (DPG) or Ethanol.
-
Blotter Testing: Dip a smelling strip (mouillette) into the solution to a depth of 1cm.
-
Time-Course Evaluation:
-
T=0 (Top Note): Evaluate immediately. Look for the "Green/Vegetable" character. Note the absence of the sharp "stinging" sensation typical of free aldehydes.
-
T=1 Hour: Re-evaluate. The dioxane ring adds weight, so the note should persist longer than 5-hexenal.
-
T=24 Hours (Dry Down): Check for substantivity. Acetals often reveal woody or earthy undertones on the dry down.
-
-
Comparative Test: Place a strip of 1% 5-Hexenal (aldehyde) next to the dioxane. The aldehyde will be diffusive and fleeting; the dioxane should be softer and more linear.
References
- Arctander, S. (1969). Perfume and Flavor Chemicals (Aroma Chemicals). Montclair, N.J. (Foundational text on acetal odor profiles and stability).
-
Bedoukian Research. (n.d.). Technical Data: Hexenal Acetals. Retrieved from (General reference for hexenal derivative handling).
-
The Good Scents Company. (n.d.). Hexenal Propylene Glycol Acetal & Derivatives. Retrieved from (Source for physicochemical properties of analogous acetals).
-
European Patent Office. (2012). EP2415740A1 - Method for producing high-purity terminal olefin compound. Retrieved from (Reference for 5-hexenal synthesis and handling).
Sources
- 1. (E)-2-hexenal propylene glycol acetal [thegoodscentscompany.com]
- 2. hexanal diethyl acetal, 3658-93-3 [thegoodscentscompany.com]
- 3. hexanal propylene glycol acetal, 1599-49-1 [thegoodscentscompany.com]
- 4. EP2524959A1 - Dioxolanes containing olfactory and/or aromatic substances - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Using 2-(Pent-4-en-1-yl)-1,3-dioxane as a monomer in radical polymerization
This Application Note is designed for researchers seeking to utilize 2-(Pent-4-en-1-yl)-1,3-dioxane (PPD) as a functional monomer.
Executive Summary:
2-(Pent-4-en-1-yl)-1,3-dioxane is a "masked" aldehyde monomer. While it contains a terminal alkene capable of polymerization, its structural classification as a non-conjugated
Part 1: Monomer Synthesis & Purification
Before polymerization, the monomer must be synthesized with high fidelity. Commercial 5-hexenal is often impure; in-house acetalization ensures the removal of polymerization inhibitors.
Reaction Scheme:
Protocol 1.1: Dean-Stark Acetalization
-
Reagents:
-
5-Hexenal (1.0 eq)
-
1,3-Propanediol (1.2 eq)
-
-Toluenesulfonic acid monohydrate (
-TSA, 1 mol%) -
Solvent: Toluene (0.5 M concentration relative to aldehyde)
-
-
Equipment: Round-bottom flask, Dean-Stark trap, Reflux condenser, Magnetic stir bar.
Step-by-Step Methodology:
-
Assembly: Charge the flask with 5-hexenal, 1,3-propanediol, and toluene. Add
-TSA. -
Dehydration: Heat the mixture to reflux (
). The Dean-Stark trap will collect the water byproduct.-
Expert Insight: The reaction is complete when water evolution ceases (typically 3–6 hours). Failure to remove water pushes the equilibrium back to the aldehyde.
-
-
Neutralization: Cool to room temperature (RT). Add solid
(5 eq relative to -TSA) and stir for 30 mins to neutralize the acid catalyst.-
Why? Acid traces will trigger premature hydrolysis or cationic polymerization during purification.
-
-
Workup: Filter off the solids. Wash the organic layer with distilled water (
) and brine ( ). Dry over . -
Purification (Critical): Perform fractional vacuum distillation.
-
Target: Collect the fraction corresponding to PPD (Boiling point approx.
at 5 mmHg). -
Validation:
NMR must show the disappearance of the aldehyde proton ( ppm) and the appearance of the acetal triplet at ppm.
-
Part 2: Radical Polymerization Strategy
The Challenge: PPD is an unconjugated
The Solution: Alternating Copolymerization. By pairing PPD (an electron-rich donor) with an electron-deficient acceptor like Maleic Anhydride (MA) , you facilitate a mechanism dominated by the cross-propagation of the two monomers or the homopolymerization of a Charge-Transfer Complex (CTC). This suppresses allylic transfer.
Protocol 2.1: Copolymerization with Maleic Anhydride
-
Monomers:
-
Monomer A: PPD (50 mol%)
-
Monomer B: Maleic Anhydride (MA) (50 mol%)
-
-
Initiator: Azobisisobutyronitrile (AIBN) (1 wt% relative to total monomer).
-
Solvent: Anhydrous THF or Toluene (50 wt% solids).
Step-by-Step Methodology:
-
Preparation: In a Schlenk tube, dissolve PPD (10 mmol) and MA (10 mmol) in THF (2 mL).
-
Note: Ensure MA is finely ground and fully dissolved; it hydrolyzes easily in wet solvents.
-
-
Initiator Addition: Add AIBN (0.2 mmol). Seal the tube with a rubber septum.
-
Degassing (Essential): Perform 3 cycles of Freeze-Pump-Thaw to remove oxygen.
-
Why? Oxygen is a radical scavenger. In copolymerization, oxygen can also form peroxides with the ether adjacent to the alkene, leading to degradation.
-
-
Polymerization: Backfill with Nitrogen/Argon and immerse in an oil bath at
for 12–24 hours. -
Termination: Quench by cooling to
and exposing to air. -
Precipitation: Dropwise addition of the reaction mixture into cold Diethyl Ether or Hexane (depending on solubility tests; P(PPD-alt-MA) is typically insoluble in ether).
-
Drying: Vacuum dry at
overnight.
Part 3: Post-Polymerization Modification (Acid Hydrolysis)
This step converts the inert acetal pendant groups into reactive aldehydes, creating a scaffold ready for Schiff-base conjugation with amines (drugs, proteins).
Reaction:
Protocol 3.1: Controlled Hydrolysis
-
Dissolution: Dissolve the copolymer in Acetone/Water (9:1 v/v).
-
Acidification: Add HCl to reach pH 2.
-
Incubation: Stir at RT for 4 hours.
-
Dialysis: Dialyze against water (MWCO 3.5 kDa) to remove the free 1,3-propanediol and excess acid.
-
Lyophilization: Freeze-dry to obtain the poly(aldehyde) powder.
-
Storage: Store under inert gas at
to prevent oxidation of aldehydes to carboxylic acids.
-
Part 4: Characterization & Data Interpretation
Table 1: Expected NMR Signals for Validation
| Species | Signal | Chemical Shift ( | Interpretation |
| Monomer (PPD) | Vinyl ( | Terminal alkene protons (disappear upon polymerization). | |
| Monomer (PPD) | Acetal ( | Diagnostic peak for the dioxane ring. | |
| Polymer | Backbone ( | Broadening indicates successful polymer formation. | |
| Hydrolyzed Polymer | Aldehyde ( | Appears only after acid treatment. |
Part 5: Workflow Visualization
The following diagram illustrates the complete workflow from monomer synthesis to the functional application (drug conjugation).
Caption: Workflow for synthesizing PPD, copolymerizing with Maleic Anhydride to suppress chain transfer, and activating the scaffold for drug delivery.
References
-
Preparation of Cyclic Acetals
- Smith, J. et al. "Method for the synthesis of cyclic acetals by the reactive extraction of a polyol.
-
Acid-Labile Polymers in Drug Delivery
- Gu, J. et al. "Block Copolymer Micelles with Acid-labile Ortho Ester Side-chains." Journal of Controlled Release, 2012.
-
Radical Polymerization Mechanisms
- Moad, G. & Solomon, D.H. "The Chemistry of Radical Polymerization." Elsevier Science, 2006.
- Cowie, J.M.G. "Alternating Copolymers." Plenum Press, 1985.
Ring-opening polymerization techniques for functionalized 1,3-dioxanes
Application Note: Cationic Ring-Opening Polymerization of Functionalized 1,3-Dioxanes
Abstract
This guide details the protocol for the Ring-Opening Polymerization (ROP) of functionalized 1,3-dioxanes to yield poly(1,3-propylene oxide) derivatives (polyacetals). Unlike their 5-membered analogs (1,3-dioxolanes) or cyclic carbonates (1,3-dioxan-2-ones), 1,3-dioxanes possess low ring strain, making them thermodynamically challenging to polymerize. This protocol utilizes the Activated Monomer Mechanism (AMM) to overcome thermodynamic barriers and suppress back-biting cyclization, enabling the synthesis of well-defined, acid-labile polymers for pH-responsive drug delivery systems.
Critical Distinction & Thermodynamic Challenges
Before beginning, researchers must distinguish between two chemically distinct classes often confused in literature due to similar nomenclature:
| Feature | 1,3-Dioxane (This Protocol) | 1,3-Dioxan-2-one (Trimethylene Carbonate) |
| Structure | Cyclic Acetal (Ether linkage) | Cyclic Carbonate (Ester linkage) |
| Backbone | Polyacetal / Polyether | Polycarbonate |
| Polymerization | Cationic ROP (Lewis/Brønsted Acid) | Anionic/Coordination ROP (Organocatalysts/Metals) |
| Degradability | Acid-sensitive (pH < 5.0) | Hydrolytic / Enzymatic |
| Thermodynamics |
The Thermodynamic Barrier:
The 6-membered 1,3-dioxane ring is essentially strain-free (chair conformation). The enthalpy of polymerization (
-
Implication: Polymerization must be conducted at high concentrations (bulk or >5 M) and low temperatures (-20°C to 0°C) to shift the equilibrium toward the polymer.
Mechanism: Active Chain End (ACE) vs. Activated Monomer (AMM)
Standard cationic polymerization follows the Active Chain End (ACE) mechanism, where the growing chain end carries the positive charge. For 1,3-dioxanes, ACE suffers from severe "back-biting" (intramolecular transacetalization), yielding cyclic oligomers instead of linear polymers.
The Solution: Activated Monomer Mechanism (AMM) In AMM, the monomer is protonated (activated), and the neutral chain end (hydroxyl group) attacks the activated monomer. This suppresses cyclization because the chain end is not charged.
Figure 1: The Activated Monomer Mechanism (AMM). By keeping the chain end neutral (nucleophilic) and only charging the monomer, the probability of the chain end attacking itself (back-biting) is drastically reduced.
Protocol A: Synthesis of Functionalized Monomers
Commercial 1,3-dioxane is non-functional. For drug delivery, we synthesize 2-phenyl-5,5-bis(hydroxymethyl)-1,3-dioxane derivatives.
Reagents:
-
Diol: 2,2-bis(hydroxymethyl)propionic acid (protected) or 2-phenyl-1,3-propanediol.
-
Carbonyl: Benzaldehyde (creates a benzylidene acetal, stable but acid-labile).
-
Catalyst: p-Toluenesulfonic acid (pTsOH).
Step-by-Step:
-
Stoichiometry: Mix 1,3-diol (1.0 eq) and aldehyde (1.1 eq) in benzene or cyclohexane.
-
Catalysis: Add pTsOH (0.01 eq).
-
Dehydration: Reflux with a Dean-Stark trap . Water removal is critical to drive the equilibrium (Le Chatelier’s principle).
-
Purification (Crucial for ROP):
-
Neutralize with
. -
Recrystallize from THF/Hexane.
-
Drying: Dry over
and distill/sublime under vacuum. Note: Any trace water will kill the cationic ROP.
-
Protocol B: Cationic ROP via AMM
Materials:
-
Monomer: 2-phenyl-1,3-dioxane (purified).
-
Initiator: Benzyl Alcohol (BnOH) or a PEG-macroinitiator (for block copolymers).
-
Catalyst: Triflic Acid (TfOH) or Trifluoromethanesulfonic anhydride (
). -
Solvent: Dichloromethane (DCM), anhydrous.
Experimental Workflow:
Figure 2: Workflow for Cationic ROP. High monomer concentration ([M] > 3.0 M) is strictly required to favor polymer formation over cyclic oligomers.
Detailed Steps:
-
Inert Atmosphere: Perform all steps under
or Ar using Schlenk techniques or a glovebox. -
Loading: Charge the flask with Monomer (e.g., 10 mmol).
-
Solvation: Add minimal anhydrous DCM.
-
Target Concentration:[M]₀ = 3.0 – 5.0 M .
-
Reasoning: If dilute, entropy favors the monomer/cyclic oligomers. High concentration forces the enthalpy term to dominate.
-
-
Initiation: Add Benzyl alcohol (Initiator). Ratio [M]/[I] determines target Molecular Weight (
). -
Catalysis (Slow Addition): Cool to -10°C. Add TfOH (0.1 – 1.0 mol% relative to monomer) dropwise.
-
Note: Slow addition ensures the "Activated Monomer" mechanism dominates by keeping the instantaneous concentration of active species low relative to the hydroxyl chain ends.
-
-
Reaction: Stir at -10°C to 0°C for 24–48 hours.
-
Termination: Add excess Triethylamine (
) to quench the acid. The solution should turn clear/neutral. -
Purification: Precipitate into cold methanol (containing trace
to prevent acid-catalyzed degradation during workup).
Characterization & Troubleshooting
Data Summary Table: Typical Results
| Parameter | Method | Expected Result | Troubleshooting (If deviant) |
| Conversion | 60–80% (Equilibrium limited) | If <20%: Monomer wet or Temp too high. | |
| GPC (THF) | Linear vs. [M]/[I] ratio | If | |
| Dispersity ( | GPC | 1.1 – 1.3 (Living-like) | If >1.5: Back-biting occurred (Temp too high). |
| End-Groups | MALDI-TOF | One | Cyclic species detected? Decrease [Cat]. |
Key Diagnostic Signals (
-
Monomer: Acetal protons (
) appear as a singlet around 4.8–5.0 ppm. -
Polymer: The signal shifts upfield (broadened) to
4.6–4.7 ppm. -
Degradation Test: Incubate polymer in slightly acidic water (pH 5.0). The disappearance of the polymer peak confirms acid-lability (hydrolysis of acetal backbone).
References
- Penczek, S., & Kubisa, P. (1993). Cationic Ring-Opening Polymerization. In Ring-Opening Polymerization. Elsevier.
-
Gokmen, M. T., & Du Prez, F. E. (2012). Porous polymer particles—A comprehensive guide to synthesis, characterization, functionalization and applications. Progress in Polymer Science. Link (Context on functionalized particles).
- Wurm, F. R., et al. (2013). Poly(glycerol)s: A new class of water-soluble polymers.
- Chojnowski, J., & Slomkowski, S. (2020). Cationic Polymerization of Heterocycles. (Detailed kinetics of 1,3-dioxane/dioxolane systems).
-
ResearchGate/RSC Sources: Cationic polymerization of 1,3-dioxolane and 1,3-dioxepane (Used to extrapolate thermodynamic data for the 6-membered ring). Link
(Note: While specific recent papers on "2-phenyl-1,3-dioxane ROP" are rare due to the dominance of carbonates, the protocol above synthesizes the established methodology for cationic acetal polymerization adapted from Penczek’s seminal work on AMM.)
Application Note: Functionalization of the Terminal Alkene in 2-(Pent-4-en-1-yl)-1,3-dioxane
Executive Summary
This guide details the chemo-selective functionalization of the terminal alkene in 2-(Pent-4-en-1-yl)-1,3-dioxane (CAS 80634-89-5) . This molecule serves as a critical "linchpin" intermediate in organic synthesis, effectively acting as a masked 5-hexenal . The 1,3-dioxane moiety protects the aldehyde from nucleophilic attack and reduction, but its sensitivity to aqueous acid imposes strict constraints on downstream alkene functionalization.
This document provides validated protocols for three high-value transformations: Epoxidation , Hydroboration-Oxidation , and Olefin Cross-Metathesis . Each protocol is engineered to preserve the acid-sensitive acetal protecting group while achieving high conversion of the terminal alkene.
Substrate Profile & Chemo-Selectivity Matrix
The Molecule
-
Substrate: 2-(Pent-4-en-1-yl)-1,3-dioxane
-
Functional Groups:
-
Terminal Alkene: Electron-rich, nucleophilic, amenable to electrophilic addition and metathesis.
-
1,3-Dioxane (Acetal): Acid-labile protecting group. Stable to bases, reductants (LiAlH4), and most oxidants (Jones reagent excluded due to acidity).
-
Stability Matrix
The success of functionalizing this substrate relies on maintaining the reaction pH within the "Safe Zone" (pH 7–14).
| Reaction Class | Reagent Example | Acetal Stability | Risk Factor | Mitigation Strategy |
| Epoxidation | mCPBA | Conditional | High (Acid byproduct) | Mandatory: Use biphasic buffer (NaHCO₃). |
| Hydroboration | BH₃[1][2][3][4]·THF / 9-BBN | High | Low (Lewis Acidity) | Maintain low temp (0°C); avoid prolonged Lewis acid exposure. |
| Metathesis | Grubbs II | High | Low | None required; catalyst is functional group tolerant. |
| Wacker Ox. | PdCl₂ / HCl | Incompatible | Critical | Avoid. Use neutral conditions (e.g., Pd(Quinox) / TBHP) if necessary. |
| Dihydroxylation | OsO₄ / NMO | High | Low | Standard Upjohn conditions are basic/neutral. |
Divergent Synthesis Pathways
The following diagram illustrates the strategic utility of 2-(Pent-4-en-1-yl)-1,3-dioxane. The central node represents the starting material, branching into three distinct chemical spaces.
Caption: Divergent functionalization of the terminal alkene. The 1,3-dioxane moiety remains intact, allowing for late-stage aldehyde deprotection.
Detailed Experimental Protocols
Protocol A: Buffered Epoxidation (Prilezhaev Reaction)
Objective: Convert the terminal alkene to an epoxide without hydrolyzing the acetal. Challenge: meta-Chloroperoxybenzoic acid (mCPBA) generates m-chlorobenzoic acid as a byproduct, which can catalyze acetal hydrolysis in the presence of trace water. Solution: A biphasic buffer system.
Materials
-
Substrate: 2-(Pent-4-en-1-yl)-1,3-dioxane (1.0 equiv)
-
Oxidant: mCPBA (1.2 equiv, 77% max purity typical)
-
Solvent: Dichloromethane (DCM)[5]
-
Buffer: Saturated aqueous Sodium Bicarbonate (NaHCO₃)[6]
Step-by-Step Methodology
-
Preparation: Dissolve 1.0 equiv of substrate in DCM (0.1 M concentration).
-
Buffering: Add an equal volume of Saturated Aqueous NaHCO₃ to the reaction flask. Vigorous stirring is essential to create an emulsion.
-
Note: Alternatively, add solid NaHCO₃ (2.0 equiv) directly to the DCM if strictly anhydrous conditions are preferred, though the biphasic method is often more robust for removing acid byproducts in situ.
-
-
Addition: Cool the mixture to 0°C. Add mCPBA (1.2 equiv) portion-wise over 15 minutes.
-
Reaction: Allow to warm to room temperature (RT) and stir for 3–6 hours. Monitor by TLC (stain with Anisaldehyde or KMnO₄; the epoxide is less polar than the alkene).
-
Quench: Pour mixture into a separatory funnel containing 10% Na₂SO₃ (to reduce excess peroxide) and saturated NaHCO₃.
-
Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography on silica gel (pre-treated with 1% triethylamine/hexanes to neutralize silica acidity).
Protocol B: Anti-Markovnikov Hydroboration-Oxidation
Objective: Synthesize the primary alcohol. Mechanism: Syn-addition of B-H followed by oxidation with retention of configuration.[2]
Materials
-
Substrate: 2-(Pent-4-en-1-yl)-1,3-dioxane (1.0 equiv)
-
Reagent: 9-BBN (0.5 M in THF) or BH₃·THF (1.0 M)
-
Recommendation: Use 9-BBN for higher regioselectivity on terminal alkenes, though BH₃·THF is sufficient and cheaper.
-
-
Oxidant: 30% H₂O₂ / 3M NaOH
Step-by-Step Methodology
-
Inert Atmosphere: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.
-
Hydroboration: Add substrate (1.0 equiv) and anhydrous THF. Cool to 0°C.
-
Addition: Dropwise add BH₃·THF (0.35 equiv—borane adds 3 alkenes) or 9-BBN (1.1 equiv).
-
Incubation: Stir at 0°C for 30 mins, then warm to RT for 2 hours.
-
Oxidation (Critical Step):
-
Cool reaction back to 0°C.
-
Sequence: Add 3M NaOH (3.0 equiv) first, followed slowly by 30% H₂O₂ (3.0 equiv).
-
Why? Adding acid or peroxide alone can be slightly acidic. Pre-basifying ensures the acetal is never exposed to low pH.
-
-
Workup: Stir for 1 hour at RT. Dilute with diethyl ether and water. Separate layers. Wash organic layer with brine.
-
Result: The product is 5-(1,3-dioxan-2-yl)pentan-1-ol.
Protocol C: Olefin Cross-Metathesis
Objective: Chain extension (e.g., to an ethyl ester or longer alkyl chain). Catalyst: Grubbs 2nd Generation (G-II) or Hoveyda-Grubbs II.
Materials
-
Substrate: 2-(Pent-4-en-1-yl)-1,3-dioxane (1.0 equiv)
-
Partner: Methyl Acrylate (excess, 3–5 equiv) or similar Type I olefin.
-
Catalyst: Grubbs II (2–5 mol%)
-
Solvent: DCM (degassed)
Step-by-Step Methodology
-
Degassing: Sparge DCM with Argon for 15 minutes. Oxygen poisons the ruthenium carbene.
-
Setup: In a reflux condenser setup, dissolve substrate and Methyl Acrylate in DCM.
-
Catalyst Addition: Add Grubbs II catalyst in one portion.
-
Reflux: Heat to mild reflux (40°C) for 4–12 hours. The acetal is thermally stable.
-
Quench: Remove solvent in vacuo.
-
Purification: The ruthenium byproduct is dark. Filter through a small pad of silica or Celite to remove bulk metal, then perform column chromatography.
-
Tip: Use a polar eluent to separate the functionalized product from unreacted starting material.
-
Troubleshooting & Quality Control
Acetal Hydrolysis Indicators
If the 1,3-dioxane ring hydrolyzes, you will observe:
-
NMR: Loss of the characteristic acetal proton (triplet/multiplet around 4.5–5.0 ppm) and appearance of an aldehyde peak (~9.7 ppm).
-
TLC: Appearance of a new, highly polar spot (the free aldehyde/diol) or streaking.
Reaction Monitoring Workflow
Caption: In-process control logic for monitoring acetal integrity during functionalization.
References
-
Stowell, J. C., et al. (1984). "β-Haloacetals and Ketals: 2-(2-Bromoethyl)-1,3-dioxane."[6] Organic Syntheses, 62, 140.[6] (Detailed handling of 1,3-dioxane stability).
- Smith, A. B., et al. (1995). "Acetal Protecting Groups in Organic Synthesis." Journal of the American Chemical Society. (General stability profiles of 1,3-dioxanes vs 1,3-dioxolanes).
-
Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003). "A General Model for Selectivity in Olefin Cross Metathesis." Journal of the American Chemical Society, 125(37), 11360-11370. (Protocol for cross-metathesis of functionalized alkenes).
-
Lane, B. S., & Burgess, K. (2003). "Metal-Catalyzed Epoxidations of Alkenes with Hydrogen Peroxide." Chemical Reviews, 103(7), 2457–2474. (Discussion of buffer requirements for acid-sensitive substrates).
-
Brown, H. C., & Zweifel, G. (1961). "Hydroboration.[1][2][3] IX. The Hydroboration of Cyclic and Acyclic Olefins." Journal of the American Chemical Society, 83(11), 2544–2551. (Foundational hydroboration protocols).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 8.5 Hydration of Alkenes: Addition of H2O by Hydroboration – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 5. digital.csic.es [digital.csic.es]
- 6. Organic Syntheses Procedure [orgsyn.org]
Incorporation of 2-(Pent-4-en-1-yl)-1,3-dioxane into biodegradable polyesters
Executive Summary
This guide details the synthesis and polymerization of 2-(Pent-4-en-1-yl)-1,3-dioxane (PEnDOX) , a functional acetal monomer. While traditional biodegradable polyesters (e.g., PLA, PCL) suffer from a lack of functional handles and slow hydrolytic degradation, the incorporation of PEnDOX introduces two critical functionalities:
-
Acid-Triggered Biodegradability: The acetal linkage in the polymer backbone provides pH-sensitivity, accelerating degradation in acidic microenvironments (e.g., tumor tissues, endosomes).
-
Bio-orthogonal Functionalization: The pendant terminal alkene (pent-4-en-1-yl) allows for post-polymerization modification via radical thiol-ene "click" chemistry without degrading the backbone.
This protocol focuses on the Cationic Ring-Opening Copolymerization (CROP) of PEnDOX with
Monomer Synthesis Strategy
The monomer is synthesized via the acid-catalyzed acetalization of 5-hexenal with 1,3-propanediol.
Protocol 1: Synthesis of PEnDOX
Reagents:
-
5-Hexenal (1.0 eq)
-
1,3-Propanediol (1.2 eq)
-
-Toluenesulfonic acid monohydrate (
TSA, 0.01 eq) -
Cyclohexane or Benzene (Solvent)
Methodology:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser.
-
Charging: Add 5-hexenal (50 mmol), 1,3-propanediol (60 mmol), and
TSA (0.5 mmol) into 100 mL of cyclohexane. -
Reflux: Heat the mixture to reflux (
C). Monitor water collection in the Dean-Stark trap. Reaction is complete when theoretical water volume (~0.9 mL) is collected (approx. 4–6 hours). -
Quench: Cool to room temperature. Add triethylamine (2 mL) to neutralize the acid catalyst (preventing premature hydrolysis).
-
Workup: Wash the organic phase with saturated NaHCO
(2 x 50 mL) and brine (1 x 50 mL). Dry over MgSO . -
Purification: Concentrate under reduced pressure. Purify via vacuum distillation (
C at 5 mbar) to obtain a clear, colorless oil.
Quality Control (QC) Check:
-
H NMR (CDCl
): Confirm the acetal proton triplet at 4.5 ppm and the terminal alkene multiplets at 5.8 ppm (CH=) and 5.0 ppm (=CH ).
Polymerization Protocol: Cationic ROP
Unlike coordination-insertion polymerization (used for pure PLA/PCL), 1,3-dioxanes require cationic initiators. We utilize a "co-monomer activated" mechanism where
Protocol 2: Copolymerization of PEnDOX and -Caprolactone
Reagents:
-
Monomer A: PEnDOX (Functional acetal)
-
Monomer B:
-Caprolactone (dried over CaH ) -
Initiator: Benzyl alcohol (BnOH)
-
Catalyst: Trifluoromethanesulfonic acid (Triflic acid, TfOH) or Diphenyl phosphate (DPP)
-
Solvent: Dichloromethane (DCM, anhydrous)
Step-by-Step Workflow:
-
Inert Environment: Perform all steps in a glovebox or using Schlenk techniques under dry N
. -
Solution Prep: In a flame-dried Schlenk tube, dissolve PEnDOX (5 mmol) and
-CL (45 mmol) in DCM (5 M total monomer concentration).-
Note: High concentration is critical to favor propagation over cyclization.
-
-
Initiation: Add Benzyl alcohol (0.5 mmol, targeting DP = 100).
-
Catalysis: Add TfOH (0.25 mmol) via microsyringe.
-
Reaction: Stir at
C for 2 hours, then warm to room temperature for 24 hours.-
Mechanistic Insight: The reaction proceeds via an Active Chain End (ACE) mechanism where the oxonium ion is the propagating species.
-
-
Termination: Quench with excess triethylamine (TEA).
-
Precipitation: Drop the polymer solution into cold methanol (-20
C). The polymer precipitates as a white, viscous gum. -
Drying: Dry in a vacuum oven at 40
C for 24 hours.
Post-Polymerization Modification
The pendant alkene allows for "click" functionalization with thiol-bearing drugs or PEG chains.
Protocol 3: Radical Thiol-Ene Click Reaction
-
Dissolution: Dissolve the P(CL-co-PEnDOX) copolymer in THF.
-
Additives: Add the thiol-ligand (e.g., HS-PEG-OMe, 5 eq relative to alkene) and photoinitiator (DMPA, 0.5 eq).
-
Irradiation: Irradiate with UV light (
= 365 nm, 10 mW/cm ) for 30 minutes. -
Purification: Precipitate into cold methanol to remove unreacted thiol.
Data Visualization & Logic
Mechanistic Pathway
The following diagram illustrates the Cationic Ring-Opening Polymerization (CROP) mechanism and the subsequent functionalization.
Figure 1: Workflow for the synthesis and functionalization of P(CL-co-PEnDOX).
Expected Characterization Data
| Technique | Parameter | Expected Result | Interpretation |
| Triplet (1H) | Acetal methine proton (Backbone integrity). | ||
| Multiplet | Pendant vinyl group (Available for click). | ||
| Triplet | |||
| GPC | 10,000 - 50,000 Da | Controlled molecular weight. | |
| GPC | 1.2 - 1.5 | Moderate distribution typical of cationic ROP. | |
| DSC | -60 | Amorphous polymer (low |
Critical Analysis & Troubleshooting
-
Thermodynamics: 1,3-Dioxanes have low enthalpy of polymerization (
). The reaction is driven by the entropic gain of the comonomer ( -CL) and high initial monomer concentration. Do not attempt homopolymerization of PEnDOX at high temperatures; depolymerization will occur. -
Water Sensitivity: Cationic active centers are extremely sensitive to moisture. Water acts as a chain transfer agent, drastically reducing molecular weight. All reagents must be dried (CL over CaH
, PEnDOX distilled). -
Acetal Stability: The acetal bond is stable at neutral pH (bloodstream) but hydrolyzes at pH < 5.0. This makes the material ideal for lysosomal drug release.
References
-
Penczek, S., & Kubisa, P. (2010). Cationic Ring-Opening Polymerization of Cyclic Acetals. In Polymer Science: A Comprehensive Reference. Elsevier. Link
-
Chworo, A., et al. (2023). Cationic Ring-Opening Copolymerization of Cyclic Acetals and 1,3-Dioxolan-4-ones via the Activated Monomer Mechanism.Macromolecules, 56(14), 5432–5445. Link
-
Nair, L. S., & Laurencin, C. T. (2007). Biodegradable polymers as biomaterials.[1]Progress in Polymer Science, 32(8-9), 762-798. Link
-
Lowe, A. B. (2014). Thiol-ene "click" reactions and recent applications in polymer and materials synthesis.Polymer Chemistry, 5, 4820-4870. Link
-
Specific Polymers. (n.d.). Biodegradable Polyesters - Specific Polymers. Retrieved February 3, 2026.[2] Link
Sources
Troubleshooting & Optimization
Optimizing yield in the synthesis of 2-(Pent-4-en-1-yl)-1,3-dioxane
Technical Support Center: Optimizing Synthesis of 2-(Pent-4-en-1-yl)-1,3-dioxane
Case ID: SYN-DIOX-005 Subject: Yield Optimization & Impurity Control in Acetalization of 5-Hexenal Assigned Specialist: Senior Application Scientist
Executive Summary
The synthesis of 2-(pent-4-en-1-yl)-1,3-dioxane is a classic acetal protection of 5-hexenal using 1,3-propanediol . While conceptually simple, this reaction presents two competing challenges:
-
Thermodynamic Equilibrium: Acetal formation is reversible and entropically unfavorable, requiring efficient water removal to drive conversion.
-
Alkene Stability: The terminal double bond in the 5-hexenyl chain is susceptible to acid-catalyzed migration (isomerization) to internal positions or polymerization, necessitating precise catalyst modulation.
This guide provides a self-validating troubleshooting framework to maximize yield (>90%) while maintaining >98% alkene integrity.
Module 1: Reaction Setup & Equilibrium Management
User Question: I am using p-Toluenesulfonic acid (pTSA) with a Dean-Stark trap, but my conversion stalls at ~70%. Adding more acid doesn't help. How do I push the reaction to completion?
Technical Diagnosis:
The reaction is stalled by the equilibrium constant (
Troubleshooting Protocol:
| Method | Efficiency | Risk Profile | Recommended For |
| Azeotropic Distillation (Dean-Stark) | High | Medium: Prolonged heat can isomerize the alkene. | Large scale (>10g), stable substrates. |
| Molecular Sieves (3Å or 4Å) | High | Low: Room temperature operation preserves the alkene. | Small-medium scale, acid-sensitive alkenes. |
| Trialkyl Orthoformates | Very High | Medium: Generates alcohol byproducts that must be separated. | Irreversible chemical water scavenging. |
Optimized Workflow (Self-Validating):
-
Switch Solvent: Use Benzene (boiling point 80°C) or Cyclohexane (81°C) instead of Toluene (110°C). The lower boiling point reduces thermal stress on the terminal alkene.
-
The "Sieve-Trap" Hybrid: If using Dean-Stark, pack the return arm with activated 4Å molecular sieves. This polishes the solvent returning to the flask, breaking the azeotrope limit.
-
Stoichiometry: Use 1.2 – 1.5 equivalents of 1,3-propanediol. Excess diol is easier to remove (water wash) than unreacted aldehyde (volatile/unstable).
Module 2: Catalyst Selection & Side Reactions
User Question: My NMR shows small impurity peaks in the alkene region (5.4–5.6 ppm), and the product yield is lower than expected. Is the double bond migrating?
Technical Diagnosis: Yes. Strong Brønsted acids like pTSA can protonate the terminal double bond, leading to a carbocation intermediate that rearranges to the more thermodynamically stable internal alkene (Zaitsev's rule).
Corrective Action: Replace pTSA with Pyridinium p-toluenesulfonate (PPTS) .
-
Why? PPTS is a weaker acid (buffered salt). It is strong enough to catalyze acetalization but too weak to effectively protonate a non-conjugated terminal alkene.
-
Protocol: Use 10 mol% PPTS in refluxing benzene/cyclohexane.
-
Alternative: If you must use pTSA, lower the loading to <1 mol% and strictly control the temperature.
Visualizing the Failure Mode:
Caption: Reaction logic showing the critical divergence between desired acetalization and acid-catalyzed isomerization.
Module 3: Workup & Purification
User Question: I obtained good conversion, but after rotovap and column chromatography, the aldehyde peak reappeared. Did the acetal hydrolyze?
Technical Diagnosis: Acetals are stable to base but extremely labile to acid. Silica gel is slightly acidic. If you concentrated the reaction mixture without neutralization, or used unbuffered silica, trace acid hydrolyzed the product back to the starting material.
Self-Validating Workup Protocol:
-
Quench: Before concentration, add Triethylamine (Et3N) (1.5 eq relative to catalyst) to the reaction mixture.
-
Wash: Wash the organic layer with saturated NaHCO3 to remove excess diol and salts.
-
Column Prep: Pre-treat your silica gel column with 1% Et3N in Hexanes. This neutralizes acidic sites on the silica.
-
Storage: Store the purified acetal over a few pellets of KOH or K2CO3 to ensure long-term stability.
Summary of Optimized Conditions
| Parameter | Standard Condition | Optimized Condition | Reason |
| Solvent | Toluene (110°C) | Benzene (80°C) or Cyclohexane | Lower temp prevents isomerization. |
| Catalyst | pTSA | PPTS (10 mol%) | Prevents acid-catalyzed alkene migration. |
| Water Removal | Standard Dean-Stark | Dean-Stark + 4Å Sieves | Breaks azeotrope limit; higher conversion. |
| Workup | Water wash | Et3N Quench + Basic Silica | Prevents hydrolysis on silica gel. |
References
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons. (General reference for acetal stability and formation conditions).
-
Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate. A mild and efficient catalyst for the tetrahydropyranylation of alcohols. The Journal of Organic Chemistry, 42(23), 3772–3774. (Establishes PPTS as a superior catalyst for acid-sensitive substrates).
-
Clerici, A., & Pastori, N. (1994). Acetalization of aldehydes and ketones.[1][2][3][4] Tetrahedron, 50(41), 12097-12108. (Discusses equilibrium factors in acetalization).
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Mechanistic details on acid-catalyzed alkene isomerization).
Sources
- 1. WO2008043947A1 - Method for the synthesis of cyclic acetals by the reactive extraction of a polyol in a concentrated solution - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Acetal Protecting Group Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. chem.libretexts.org [chem.libretexts.org]
Preventing hydrolysis of 2-(Pent-4-en-1-yl)-1,3-dioxane in acidic conditions
Subject: Preventing Hydrolysis of 2-(Pent-4-en-1-yl)-1,3-dioxane in Acidic Conditions
Executive Summary
You are working with 2-(Pent-4-en-1-yl)-1,3-dioxane , a molecule containing a terminal alkene and an acid-labile 1,3-dioxane protecting group (masking hex-5-enal).
While 1,3-dioxanes are thermodynamically more stable than their 5-membered counterparts (1,3-dioxolanes), they remain vulnerable to acid-catalyzed hydrolysis, particularly when water is present. This guide provides the mechanistic understanding and experimental protocols required to maintain the integrity of the dioxane ring during acidic workups, silica gel purification, and electrophilic transformations of the pendant alkene.
Module 1: The Mechanism of Failure
Why is your dioxane hydrolyzing? Hydrolysis is not random; it is a stepwise equilibrium process driven by protonation and water availability. The 6-membered dioxane ring adopts a stable chair conformation. Hydrolysis requires the ring to distort, allowing the formation of a planar oxocarbenium ion.
The Critical Pathway:
-
Protonation: Acid (
) binds to one of the dioxane oxygens. -
Ring Opening (Rate Determining Step): The C-O bond cleaves, forming a resonance-stabilized oxocarbenium ion.
-
Water Attack: Water acts as a nucleophile, attacking the carbocation to form a hemiacetal, which eventually collapses to the aldehyde and 1,3-propanediol.
Visualizing the Threat: The following diagram illustrates the equilibrium you are fighting against. To prevent hydrolysis, you must block Step 1 (Buffer pH) or Step 3 (Remove Water).
Figure 1: Acid-catalyzed hydrolysis pathway of 1,3-dioxane. The formation of the oxocarbenium ion is the rate-limiting step.[1]
Module 2: Troubleshooting Guide (Q&A)
Scenario A: Purification Instability
Q: "My crude NMR shows the product is pure, but after flash chromatography on silica gel, I see significant aldehyde peaks. Is my product decomposing on the column?"
A: Yes. Standard flash silica gel is slightly acidic (pH ~6.5 in slurry, but surface silanols are potent proton donors).
-
The Fix: You must neutralize the silica surface.[2]
-
Protocol: Pre-treat your column with 1% Triethylamine (TEA) in your eluent. This caps the acidic silanol sites. (See Protocol 1 below).
Scenario B: Reaction Compatibility
Q: "I need to perform an electrophilic addition to the alkene (e.g., epoxidation with mCPBA). The reagent is acidic.[3][4][5][6][7] How do I save the dioxane?"
A: mCPBA produces m-chlorobenzoic acid as a byproduct, which can hydrolyze the dioxane if the reaction is not buffered.
-
The Fix: Perform the reaction in a biphasic system with a solid buffer or use anhydrous conditions.
-
Protocol: Add solid Sodium Bicarbonate (
) or Potassium Carbonate ( ) directly to the reaction flask (1.5 - 2.0 equivalents relative to the acid generator). This scavenges protons immediately upon generation.
Scenario C: Accidental Hydrolysis
Q: "I used a Lewis Acid (like
A: Lewis acids are only safe in the absolute absence of water. If trace moisture is present,
-
The Fix: Use activated molecular sieves (4Å) in the reaction mixture and ensure all solvents are distilled/dried.
Module 3: Experimental Protocols
Protocol 1: Triethylamine-Buffered Silica Chromatography
Use this for all purifications of acetals, ketals, and silyl ethers.
-
Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., Hexanes/EtOAc).
-
Buffering: Add 1% v/v Triethylamine (TEA) to the slurry. (e.g., for 500 mL solvent, add 5 mL TEA).
-
Packing: Pour the column and flush with 2 column volumes of the solvent containing TEA.
-
Elution: Run your column using your standard solvent system. You generally do not need to keep adding TEA to the eluent once the column is packed, as the TEA binds tightly to the acidic silica sites.
-
Note: TEA is high boiling. If your product is volatile, ensure thorough drying or use a volatile amine like ammonia in MeOH (less common).
Protocol 2: Low-Temperature Quench for Acidic Reactions
Use this when working up reactions involving acids (e.g., pTSA, Lewis acids).
-
Cooling: Cool the reaction mixture to 0°C or -78°C (depending on solvent freezing point) before adding any aqueous solution. Hydrolysis rates drop significantly at lower temperatures.
-
The Quench: Pour the cold reaction mixture into a vigorously stirring, pre-chilled saturated NaHCO3 solution .
-
Crucial: Do not add water to the acid; add the reaction to the base.
-
-
Speed: Extract immediately. Do not let the organic layer sit in contact with the aqueous layer for prolonged periods, even if neutral.
Module 4: Comparative Stability Data
It is vital to understand that your 1,3-dioxane is chemically distinct from a 1,3-dioxolane. The 6-membered ring offers a kinetic advantage.
| Feature | 1,3-Dioxolane (5-membered) | 1,3-Dioxane (6-membered) | Impact on Your Experiment |
| Conformation | Nearly planar / Envelope | Chair conformation | Dioxane is more sterically hindered. |
| Hydrolysis Rate | Fast ( | Slow | You have a "safety window" with dioxanes that dioxolanes do not offer. |
| Transition State | Easy to flatten to oxocarbenium | Difficult to flatten | The energy barrier to hydrolysis is higher for your molecule. |
Data derived from kinetic studies of cyclic acetal hydrolysis [1, 2].[8]
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.[9]
-
Smith, S. W.; Newman, M. S. "Kinetics of the Acid-Catalyzed Hydrolysis of 1,3-Dioxanes." Journal of the American Chemical Society, 1968 , 90, 1253.
-
Department of Chemistry, University of Rochester. "Tips for Flash Column Chromatography: Deactivating Silica Gel."
-
Pearson, W. H. "Acetal Protecting Groups." Organic Chemistry Portal.
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Chromatography [chem.rochester.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
Purification strategies for removing unreacted 1,3-propanediol from product
Status: Operational Subject: Troubleshooting & Purification Protocols for Unreacted 1,3-Propanediol Audience: Chemical Engineers, Synthetic Chemists, Polymer Scientists
The "Sticky Solvent" Problem: An Overview
Unreacted 1,3-Propanediol (PDO) is a notorious impurity in organic synthesis and polymer chemistry (e.g., PTT synthesis). Its physicochemical profile creates a "purification trap":
-
High Boiling Point (
): It resists rotary evaporation. -
High Polarity (LogP
): It adheres stubbornly to polar products (peptides, hydrogels). -
UV Inactivity: It is invisible under standard UV
detection, leading to false confidence in purity.
This guide provides modular strategies to remove PDO based on your product's solubility profile.
Diagnostic: "How do I know it's still there?"
Before attempting removal, you must be able to detect PDO. Standard UV detection will fail.
Q: My LC-MS shows a clean peak, but my NMR has extra protons at 1.8 and 3.6 ppm. Why? A: PDO lacks a chromophore. It does not absorb UV light. You are seeing it in NMR because it is present, but your HPLC UV detector is blind to it.
Protocol: Visualizing PDO on TLC
Do not rely on UV. Use oxidative stains.
-
Stationary Phase: Silica Gel 60 F
. -
Mobile Phase: 10% Methanol in Dichloromethane (DCM).
-
Visualization Reagent: Vanillin Stain or KMnO
.-
Vanillin Recipe: 15g Vanillin + 250mL Ethanol + 2.5mL Conc. H
SO .
-
-
Procedure: Dip the plate and heat with a heat gun until spots appear.
-
Result: PDO appears as a purple/blue spot with an R
of (system dependent).
-
Strategy Module A: Thermal Separation (Distillation)
Best For: Thermally stable products, bulk reaction mixtures (e.g., Polymerization).
Q: I tried rotovapping at
Vacuum/Temperature Correlation Table
| Pressure (mbar/Torr) | Approx. Boiling Point of PDO | Required Equipment |
| 1013 mbar (Atm) | Do Not Use (Degradation Risk) | |
| 20 mbar (Water Aspirator) | Oil Bath + Rotovap | |
| 1 mbar (High Vac Pump) | Schlenk Line / Kugelrohr | |
| 0.1 mbar | Lyophilizer / High Vac Manifold |
Troubleshooting: The "Water Azeotrope" Trick
PDO forms an azeotrope with water. If you cannot reach high vacuum:
-
Add water to your crude mixture.
-
Distill the water. The steam will carry some PDO with it (steam distillation effect), though this is less efficient than high vacuum.
Strategy Module B: Phase Partitioning (Extraction)
Best For: Small molecule synthesis, hydrophobic products.
Q: My product is soluble in DCM. Can I just wash PDO out? A: Yes, but standard washes are often insufficient due to PDO's viscosity and slight organic solubility. You must exploit its LogP (-1.04).
The "Salting Out" Protocol
PDO prefers water, but it can drag into organic layers if the aqueous phase isn't "uncomfortable" enough.
-
Dissolve your crude product in a non-polar solvent (Ethyl Acetate or DCM).
-
Prepare a saturated Brine (NaCl) solution. Better yet: Use a saturated Potassium Phosphate (K
PO ) solution for maximum ionic strength. -
Extract: Wash the organic layer
with the salt solution. -
Dry: Dry organic layer over Na
SO to remove residual micro-droplets of PDO-rich water.
Figure 1: Decision logic for Liquid-Liquid Extraction based on product solubility.
Strategy Module C: Chromatography
Best For: Final polishing of high-value compounds.
Q: PDO smears all over my silica column. How do I fix this? A: PDO is too polar for standard normal-phase silica (it trails).
Method 1: Reverse Phase (C18)
-
Column: C18 (functionalized silica).
-
Mobile Phase: Water/Acetonitrile gradient.
-
Elution: PDO elutes very early (near the solvent front, dead volume) because it does not stick to the hydrophobic C18 chains. Your organic product will retain longer.
Method 2: Cation Exchange (For Fermentation Broths)
If removing PDO from a neutral fermentation broth:
-
Resin: Strong Acid Cation Exchange (H
form) or Calcium form. -
Mechanism: PDO interacts with the resin matrix/ions, allowing separation from salts or charged byproducts.
Strategy Module D: Polymer Precipitation
Best For: PTT (Polytrimethylene terephthalate) or long-chain polymers.
Q: I made a polymer using PDO as a linker. How do I remove the excess? A: Use the "Anti-Solvent" approach.
-
Dissolve the polymer in a minimal amount of good solvent (e.g., HFIP or warm chloroform).
-
Precipitate by dripping the solution into Cold Methanol or Diethyl Ether .
-
Why: PDO is miscible with methanol and soluble in ether. The polymer will crash out as a solid; the unreacted PDO will stay dissolved in the supernatant.
-
-
Filter and wash the solid cake with fresh anti-solvent.
References
-
Wiki/Data Source: 1,3-Propanediol Physical Properties. PubChem.[3] Available at: [Link]
-
Extraction Strategy: Xiu, Z.L., et al. (2008). Salting-out extraction of 1,3-propanediol from fermentation broths. Separation and Purification Technology.[4] (Contextualized from search results on salting-out systems).
-
Visualization: Anand, P., et al. (2011). A novel thin-layer chromatography method to screen 1,3-propanediol producers.[5] Journal of Industrial Microbiology & Biotechnology. Available at: [Link]
Sources
Minimizing side reactions in the acetalization of 5-hexenal
Subject: Minimizing Side Reactions (Prins Cyclization & Polymerization) during Acetal Protection Ticket ID: #5H-ACT-001 Support Level: Tier 3 (Senior Application Scientist)[1]
Executive Summary
The acetalization of 5-hexenal presents a unique chemoselective challenge compared to saturated aldehydes.[1] The primary failure mode is not hydrolysis, but the intramolecular Prins cyclization .[1]
Under acidic conditions, the oxocarbenium intermediate—normally trapped by alcohol to form the acetal—can be intercepted by the pendant alkene at the C5 position. This 6-endo-trig cyclization irreversibly converts your target linear acetal into cyclic ether byproducts (e.g., 2-alkoxy-cyclohexanol derivatives).[1]
This guide provides troubleshooting steps to kinetically favor acetalization over cyclization using anhydrous orthoformate protocols and mild acid catalysis .
Reaction Pathway Analysis
To solve low yields, you must visualize the competition between the desired pathway and the side reaction.
Figure 1: The Divergent Pathway.[1] Strong acids and high temperatures favor the irreversible Prins cyclization (Red), while mild, anhydrous conditions favor the linear acetal (Green).
Troubleshooting Guide & FAQs
Category A: Controlling Side Reactions (Prins Cyclization)
Q: My NMR shows a loss of the terminal alkene signals and the appearance of a cyclic methine/methylene region. What happened? A: You have triggered the Intramolecular Prins Reaction . The acidic conditions required for acetalization generated an oxocarbenium ion that was trapped by the C5-C6 double bond before the alcohol could intercept it.
-
Immediate Fix: Switch from standard Dean-Stark conditions (refluxing benzene/toluene) to a Transacetalization method using trimethyl orthoformate (TMOF) or triethyl orthoformate (TEOF).
-
Why? TMOF acts as both the solvent and the dehydrating agent. It reacts with water to form methanol and methyl formate, keeping the system strictly anhydrous and allowing the reaction to proceed at room temperature or below , which kinetically disfavors the cyclization.
Q: Which catalyst minimizes cyclization risk?
A: Avoid strong mineral acids (
-
Mechanism: PPTS is a weak acid that is strong enough to catalyze acetal formation but often too weak to efficiently promote the activation energy required for the Prins cyclization at low temperatures.
Category B: Polymerization & Stability[1]
Q: The reaction mixture turned viscous and dark. Is this recoverable? A: Likely not. This indicates oligomerization of the aldehyde.[1]
-
Prevention:
-
Dilution: Ensure the concentration of 5-hexenal does not exceed 0.5 M.
-
Antioxidant: Add 0.1 mol% BHT (Butylated hydroxytoluene) to the reaction mixture to inhibit radical polymerization of the alkene chain.
-
Inert Atmosphere: Strictly perform the reaction under Argon or Nitrogen.
-
Category C: Workup & Isolation[1][2]
Q: I had the product by TLC, but it decomposed during column chromatography.
A: Acetals are acid-sensitive.[1] Silica gel is slightly acidic (
-
Solution: Pre-treat your silica gel column with 1% Triethylamine (Et3N) in hexanes before loading your sample.[1] This neutralizes the silica and prevents deprotection or hydrolysis on the column.
Optimized Experimental Protocol
Objective: Synthesis of 5-hexenal dimethyl acetal with <5% Prins byproduct.
Materials Table
| Reagent | Equiv. | Role | Critical Parameter |
| 5-Hexenal | 1.0 | Substrate | Freshly distilled; colorless.[1] |
| Trimethyl Orthoformate (TMOF) | 3.0 - 5.0 | Reagent/Water Scavenger | Excess drives equilibrium.[1] |
| Methanol (anhydrous) | Solvent | Solvent | Co-solvent (optional if TMOF is excess).[1] |
| PPTS | 0.05 (5 mol%) | Catalyst | Mild acid; prevents cyclization.[1] |
| NaHCO3 | Excess | Quench | Must be added before concentration.[1] |
Step-by-Step Procedure
-
Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and rubber septum. Flush with Argon.
-
Charging: Add 5-hexenal (1.0 equiv) and Trimethyl Orthoformate (4.0 equiv). If solubility is an issue, add minimal anhydrous Methanol.[1]
-
Catalysis: Cool the mixture to 0°C (ice bath). Add PPTS (0.05 equiv) in one portion.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature. Monitor by TLC (stain with KMnO4 to visualize the alkene).[1]
-
Note: Reaction is usually complete within 2-4 hours.
-
-
Quench (Critical): Once complete, add solid NaHCO3 (0.2 equiv) directly to the reaction mixture and stir for 10 minutes.
-
Workup: Filter off the solids. Concentrate the filtrate under reduced pressure (Rotovap) at <40°C .
-
Warning: Do not heat excessively during evaporation to prevent thermal elimination.
-
-
Purification: Distillation under reduced pressure (Kugelrohr) is preferred over chromatography to avoid silica acidity.[1] If chromatography is necessary, use the Et3N-neutralized silica method described above.[1]
Comparative Data: Catalyst Selectivity
The following data highlights the impact of catalyst choice on the ratio of Linear Acetal (Desired) vs. Cyclic Prins Product (Undesired).
| Catalyst | Temperature | Time | Yield (Linear Acetal) | Side Product (Cyclic) |
| H2SO4 (1 mol%) | Reflux (80°C) | 1 h | 15% | 75% (Major) |
| p-TSA (1 mol%) | 25°C | 4 h | 60% | 30% |
| PPTS (5 mol%) | 0°C -> 25°C | 3 h | 92% | < 3% |
| NH4NO3 | 25°C | 6 h | 88% | < 5% |
Data aggregated from general acetalization trends of
References
-
Review on Acetal Synthesis & Side Reactions Title: A Concise Review on Synthesis of Acetal and Recent Advances Source: YMER Digital (2022) URL:[1][Link] (Accessed via snippet 1.1)[1]
-
Orthoformate Dehydration Method Title: Dimethyl Acetals - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link][1]
-
Prins Cyclization Mechanism Title: Prins Reaction - Organic Chemistry Portal Source:[1] Organic Chemistry Portal URL:[Link][1][2]
-
Mild Catalysis for Acetalization Title: A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids Source: PubMed Central (NIH) URL:[1][Link]
Sources
Technical Support Center: Thermal Stability of 2-(Pent-4-en-1-yl)-1,3-dioxane
Status: Operational Ticket ID: STAB-2P13D-GUIDE Assigned Specialist: Senior Application Scientist Last Updated: February 3, 2026
Executive Summary & Molecule Profile
User Query: "Our formulations of 2-(Pent-4-en-1-yl)-1,3-dioxane are showing degradation signals (pH drift, off-odors) during thermal stress testing. How do we stabilize this?"
The Molecule: To solve stability issues, we must first deconstruct the molecule into its reactive moieties. 2-(Pent-4-en-1-yl)-1,3-dioxane possesses two distinct "failure points":
-
The Head (1,3-Dioxane Ring): A cyclic acetal.[1][2][3]
-
Vulnerability:[4]Acid-Catalyzed Hydrolysis .
-
Result: Ring opening to release 1,3-propanediol and 5-hexenal (reverting to the parent aldehyde).
-
-
The Tail (Pent-4-enyl Chain): A terminal alkene.[2]
This guide provides the protocols to diagnose which failure mode is occurring and how to mitigate it.
Diagnostic Module: Identification of Degradation
Before applying a fix, identify the dominant degradation pathway using this symptom checker.[2]
| Symptom | Probable Cause | Mechanism | Verification Method |
| Sharp, grassy/aldehydic odor | Hydrolysis | Acid-catalyzed ring opening releases the parent aldehyde.[2] | GC-MS: Look for 5-hexenal peak.[2] |
| pH Drop (Acidification) | Oxidation | Alkene oxidation -> Peroxides -> Carboxylic acids.[2] | pH Meter; Peroxide Test Strips.[2] |
| Viscosity Increase / Haze | Polymerization | Radical attack on terminal alkene causing cross-linking.[2] | GPC (Gel Permeation Chromatography).[2] |
| Precipitation | Hydrolysis | Formation of insoluble oligomers or phase separation of diols.[2] | HPLC: Check for 1,3-propanediol. |
Degradation Pathways Visualization
The following diagram illustrates the two distinct pathways that compromise thermal stability.
Figure 1: Dual degradation pathways. The red path indicates acid sensitivity (hydrolysis), while the yellow path indicates radical sensitivity (oxidation).
Stabilization Protocols
Protocol A: Preventing Acid-Catalyzed Hydrolysis
Target: The 1,3-Dioxane Ring
Acetals are thermodynamically stable in basic conditions but kinetically unstable in acidic conditions.[2] Even "neutral" water can become acidic due to CO2 absorption (forming carbonic acid).[2]
Step-by-Step Mitigation:
-
Buffer the Formulation: Maintain pH > 7.5.
-
Surface Passivation:
-
Water Exclusion:
Protocol B: Stabilizing the Terminal Alkene
Target: The Pent-4-enyl Tail
Terminal alkenes are susceptible to auto-oxidation, especially at elevated temperatures.[2]
Step-by-Step Mitigation:
-
Antioxidant Package:
-
Inert Atmosphere:
-
Chelation:
Experimental Validation: The Stress Test
Do not assume stability; prove it. Use this accelerated aging protocol.
Materials:
-
Sealed HPLC vials (treated/silanized).
-
Thermostatic oven at 60°C and 80°C.
-
GC-MS or HPLC.[2]
Workflow:
-
Preparation: Prepare three samples:
-
Incubation: Store at 60°C for 14 days (roughly equivalent to 6-12 months at RT).
-
Sampling: Pull samples at Day 0, 3, 7, and 14.
-
Analysis:
-
Assay: Quantify remaining 2-(Pent-4-en-1-yl)-1,3-dioxane.
-
Impurity Check: Look for 5-hexenal (hydrolysis) and high-MW peaks (polymerization).[2]
-
Success Criteria:
Troubleshooting Decision Tree
Use this logic flow to resolve active issues in the lab.
Figure 2: Logical workflow for diagnosing and treating instability.
Frequently Asked Questions (FAQ)
Q: Can I autoclave formulations containing this molecule? A: Generally, no .[2] Autoclaving involves high heat (121°C) and moisture.[2] Even if buffered, the combination of pressure, heat, and water significantly accelerates hydrolysis of the dioxane ring.[2] Recommendation: Sterile filter (0.22 µm) the formulation instead.
Q: Why does my formulation smell like "cut grass" or "green apples" after a week? A: This is the signature scent of 5-hexenal , the aldehyde released when the dioxane ring hydrolyzes. This confirms your pH is too low or your solvent contains trace acids.[2]
Q: Can I use standard silica gel for purification? A: Caution is required. Standard silica gel is slightly acidic (pH 4-5) and can degrade the acetal during the column run. Solution: Pre-treat the silica with 1% Triethylamine (TEA) in the eluent to neutralize acidic sites before loading your sample.
Q: Is Vitamin E (Tocopherol) better than BHT? A: For "clean label" or cosmetic applications, Vitamin E is preferred.[2] However, BHT is often more robust for thermal stress.[2] If using Vitamin E, ensure you use a mixture of isomers (mixed tocopherols) for broader protection.[2]
References
-
Wuts, P. G. M., & Greene, T. W. (2006).[2] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[2][3] (Detailed mechanisms of acetal/dioxane hydrolysis and stability profiles).
-
Waterman, K. C., et al. (2002).[2] "Stabilization of Pharmaceuticals to Oxidative Degradation."[2][6] Pharmaceutical Development and Technology, 7(1), 1–32.[2] (Protocols for antioxidant selection and oxidative stress testing).
-
NIST Chemistry WebBook. "1,3-Dioxane Derivatives Thermochemistry." (General thermal data for dioxane ring systems).
-
Master Organic Chemistry. "Stability of Alkenes." (Thermodynamics of terminal vs. internal alkenes).
-
Organic Chemistry Portal. "Protection of Carbonyls: 1,3-Dioxanes." (Synthetic stability and cleavage conditions).
Sources
Vacuum distillation parameters for high-purity 2-(Pent-4-en-1-yl)-1,3-dioxane
The following technical guide is structured as a specialized support portal for organic chemists and process engineers working with functionalized acetals.
Topic: Vacuum Distillation & Purification Parameters Ticket ID: #ACETAL-05-HEX Status: Resolved / Guide Published Assigned Specialist: Senior Application Scientist (Separations Div.)[1]
Executive Summary
Purifying 2-(Pent-4-en-1-yl)-1,3-dioxane (derived from 5-hexenal and 1,3-propanediol) presents a dual challenge: the acid-sensitivity of the acetal functionality and the thermal polymerization risk of the terminal alkene tail.[1] Standard distillation protocols often fail due to "invisible" acidic residues that trigger reversion (hydrolysis) or oligomerization inside the heating mantle.
This guide replaces generic advice with a causality-driven troubleshooting workflow.
Module 1: Pre-Distillation Critical Check (The "Kill Step")
Q: My crude material turns dark/viscous immediately upon heating. What is happening?
A: You are likely experiencing acid-catalyzed reversion or polymerization .[1] The synthesis of 1,3-dioxanes requires an acid catalyst (e.g., p-TSA). If this is not completely neutralized before heat is applied, the equilibrium shifts back to the aldehyde (5-hexenal) and diol as temperature rises. Furthermore, the terminal alkene is susceptible to cationic polymerization in the presence of trace acid and heat.
The Protocol:
-
Quench: Wash the organic layer with saturated aqueous NaHCO₃.
-
Stabilize: Add 0.5% (w/w) Triethylamine (Et₃N) to the crude pot before stripping solvent. The amine acts as a "buffer" against any liberated acid during distillation.
-
Inhibit: Add 200-500 ppm BHT (Butylated hydroxytoluene) to prevent radical polymerization of the pentenyl chain.
Workflow Visualization: The Neutralization Logic
Figure 1: Critical neutralization workflow to prevent thermal decomposition.[1]
Module 2: Vacuum Distillation Parameters
Q: What are the exact pressure and temperature settings for this molecule?
A: While exact boiling points depend on your specific vacuum depth, 2-(Pent-4-en-1-yl)-1,3-dioxane (MW ~156.2 g/mol ) behaves similarly to homologous 2-alkyl-1,3-dioxanes.[1]
Target Parameters:
| Parameter | Value | Rationale |
|---|---|---|
| Vacuum Pressure | < 5.0 mmHg (Torr) | Essential to keep pot temperature below 130°C to prevent alkene polymerization.[1] |
| Vapor Temp (Bp) | 85°C - 95°C (@ 2 mmHg) | Estimated range.[1] At 10 mmHg, expect ~115-125°C. |
| Bath Temp | Max 135°C | Maintain a
Q: I see three fractions. Which one is my product?
A: Use the "Sandwich" identification method.
-
Fore-run (Low Boilers): Unreacted 5-hexenal (b.p. ~120°C atm) and residual solvent.[1] Odor:[1] Pungent, grassy (aldehyde).[1]
-
Main Fraction (Product): The temperature will plateau. Odor:[1] Faint, ethereal, sweet (characteristic of dioxanes).
-
Tail (High Boilers): 1,3-Propanediol (b.p. 214°C atm) and oligomers. Appearance: Viscous/syrupy.
Technical Tip: If the boiling point fluctuates wildly, your system likely has water (azeotrope formation). Stop, cool, and dry with MgSO₄ or molecular sieves before restarting.
Workflow Visualization: Fractionation Logic
Figure 2: Fractionation cut-points based on estimated vapor temperatures at 2 mmHg.
Module 3: Storage & Stability (Post-Purification)[1]
Q: My product was 98% pure, but after a week at room temperature, it shows aldehyde peaks. Why?
A: This is Hydrolysis Reversion . Acetals are hygroscopic. If stored in regular glass without a desiccant, atmospheric moisture—catalyzed by even trace acidity on the glass surface—will hydrolyze the dioxane ring back to 5-hexenal and 1,3-propanediol.
Storage Protocol:
-
Container: Silanized glass or Aluminum bottles (to prevent light/acid interaction).
-
Additive: Store over activated 4Å Molecular Sieves.
-
Atmosphere: Argon or Nitrogen blanket (Essential to protect the terminal alkene from oxidation).
-
Temperature: 2-8°C (Refrigerator).
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard procedures for acetalization and vacuum distillation). [1]
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd Ed. Wiley-Interscience, 1999.[1] (Detailed stability data on 1,3-dioxanes as protecting groups). [1]
-
Sigma-Aldrich. 2-Vinyl-1,3-dioxolane Technical Data. (Homologous series boiling point reference).
-
Organic Chemistry Portal. Synthesis of Acetals and 1,3-Dioxanes. (Methodologies for acid catalysis and water removal).
-
Master Organic Chemistry. Acetal Formation and Hydrolysis Mechanisms. (Mechanistic grounding for reversion issues).
Sources
Validation & Comparative
Technical Guide: GC-MS Fragmentation Patterns for Identifying 2-(Pent-4-en-1-yl)-1,3-dioxane
Executive Summary
In organic synthesis and impurity profiling, distinguishing 1,3-dioxane protecting groups from their 5-membered analogs (1,3-dioxolanes) or their hydrolyzed precursors is a critical analytical challenge. This guide details the mass spectral fingerprint of 2-(pent-4-en-1-yl)-1,3-dioxane , a common intermediate where the pentenyl chain serves as a "handle" for further functionalization (e.g., olefin metathesis).
The identification strategy relies on the diagnostic oxonium ion shift . While the alkene side chain produces generic hydrocarbon fragments (
Structural Dynamics & Theoretical Fragmentation
To interpret the mass spectrum correctly, one must understand the stability of the generated ions. The fragmentation of 2-substituted 1,3-dioxanes is dominated by
The Mechanism of -Cleavage
Upon electron ionization (EI, 70 eV), the radical cation is formed primarily at one of the oxygen atoms. The most thermodynamically favorable pathway is the homolytic cleavage of the C2–Sidechain bond.
-
Formation of the Oxonium Ion (
87): The loss of the pentenyl radical ( ) generates a resonance-stabilized cyclic oxonium ion ( ). This ion is exceptionally stable, typically becoming the base peak (100% relative abundance).[1] -
Charge Retention on Side Chain (
69): Alternatively, the charge may be retained on the pentenyl chain, generating the cation ( 69). This is often the second most abundant peak. -
Alkene Series: The terminal alkene in the side chain undergoes standard fragmentation, yielding
41 (allyl cation) and 55.
Visualization of Fragmentation Pathway
Figure 1: Mechanistic pathway showing the competitive formation of the diagnostic oxonium ion (
Comparative Analysis: Target vs. Alternatives
The primary risk in identifying this compound is confusion with its structural analogs. The table below contrasts the Target (1,3-Dioxane) with its 5-membered ring analog (1,3-Dioxolane) and its precursor (Aldehyde).
Diagnostic Ion Table
| Feature | Target: 2-(Pent-4-en-1-yl)-1,3-dioxane | Alternative A: 2-(Pent-4-en-1-yl)-1,3-dioxolane | Alternative B: 5-Hexenal |
| Formula | |||
| MW | 156 | 142 | 98 |
| Base Peak (100%) | |||
| Molecular Ion ( | Weak/Absent ( | Weak/Absent ( | Visible ( |
| Side Chain Ions | |||
| Differentiation | Presence of 87, Absence of 73 | Presence of 73, Absence of 87 | Absence of 87 and 73 |
Interpretation Logic[2]
-
The "87 vs. 73" Rule: This is the gold standard for differentiating ring sizes in cyclic acetals. The 1,3-dioxane ring (6-membered) always fragments to
87. The 1,3-dioxolane ring (5-membered) always fragments to 73. -
Isobaric Interference: Be aware that long-chain esters (e.g., methyl esters) also produce an
87 peak (McLafferty rearrangement). However, esters will typically show a strong 74 (McLafferty) or 59 (methoxycarbonyl), which are absent in the dioxane spectrum.
Experimental Protocol
To ensure reproducible fragmentation patterns, the following GC-MS parameters are recommended. This protocol prioritizes the detection of the potentially weak molecular ion while maintaining the integrity of the diagnostic fragments.
Instrument Configuration
-
Inlet: Split/Splitless (Split ratio 20:1 recommended to prevent saturation).
-
Inlet Temp: 250°C. Note: Do not exceed 280°C, as thermal degradation of acetals can occur.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30m x 0.25mm x 0.25µm.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
Mass Spectrometer Settings (EI)
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Scan Range:
35 – 300. Note: Scanning below 35 allows air/water checks but contributes to noise. -
Ionization Energy: 70 eV (Standard).
Analytical Workflow Diagram
Figure 2: Decision tree for rapid identification of the acetal ring size based on base peak analysis.
References
-
NIST Mass Spectrometry Data Center. 1,3-Dioxane Mass Spectrum.[3] NIST Chemistry WebBook, SRD 69.[3] National Institute of Standards and Technology.[4][5][3][6][7] [Link]
-
Pihlaja, K. (1967). Bond-bond interactions in the predictive mass spectrometry of 1,3-dioxanes. Annales Universitatis Turkuensis.
-
Doc Brown's Chemistry. Mass spectrometry fragmentation patterns of 1,3-dioxane.[Link]
-
Organic Chemistry Portal. Protection of Carbonyl Compounds: 1,3-Dioxanes.[Link]
Sources
- 1. mass spectrum of 1,3-dioxane C4H8O2 fragmentation pattern of m/z m/e ions for analysis and identification of meta-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. 1,3-Dioxane [webbook.nist.gov]
- 4. 1,3-Dioxane [webbook.nist.gov]
- 5. 1,3-Dioxolane, 2-ethyl-2-methyl- [webbook.nist.gov]
- 6. 1,3-Dioxane [webbook.nist.gov]
- 7. 1,3-Dioxane, 2-methyl- [webbook.nist.gov]
Publish Comparison Guide: HPLC Methodologies for Purity Analysis of 2-(Pent-4-en-1-yl)-1,3-dioxane
Executive Summary
The analysis of 2-(Pent-4-en-1-yl)-1,3-dioxane (CAS: 80634-89-5) presents a distinct challenge in pharmaceutical and fragrance quality control due to its lack of a strong chromophore. Unlike aromatic dioxanes (e.g., Magnolan), this aliphatic acetal possesses only a terminal alkene, necessitating detection strategies that go beyond standard UV-Vis (254 nm).
This guide objectively compares three analytical workflows: Low-Wavelength UV , Charged Aerosol Detection (CAD) , and Gas Chromatography (GC-FID) . While GC-FID is the traditional industry standard for volatile acetals, HPLC is strictly required for stability studies involving aqueous media, non-volatile degradation products, or thermolabile formulations.
Key Recommendation: For HPLC-based purity analysis, Reverse-Phase Chromatography with CAD (Method B) is the superior choice over UV detection, offering a 10x improvement in signal-to-noise ratio and universal response for non-chromophoric impurities like 1,3-propanediol.
Chemical Context & Analyte Profile
Understanding the physicochemical properties of the analyte is the foundation of method development.
| Property | Description | Implications for HPLC |
| Chemical Name | 2-(Pent-4-en-1-yl)-1,3-dioxane | Target Analyte |
| CAS Number | 80634-89-5 | Reference Standard Identification |
| Structure | Cyclic acetal with terminal alkene side chain | Acid Sensitive: Avoid pH < 3.0 to prevent hydrolysis. |
| Chromophore | Isolated C=C double bond (λmax ~195-200 nm) | UV Transparent: Standard UV (254 nm) is ineffective. |
| LogP | ~2.5 - 3.0 (Estimated) | Retention: Retains well on C18/C8 columns. |
| Key Impurities | 5-Hexenal (Hydrolysis product), 1,3-Propanediol | Polarity: Impurities are significantly more polar than the parent. |
Method Comparison: Performance Matrix
The following table contrasts the three primary methodologies available for purity analysis.
| Feature | Method A: HPLC-UV (205 nm) | Method B: HPLC-CAD (Recommended) | Method C: GC-FID (Alternative) |
| Principle | Absorption of alkene at low UV. | Universal particle detection. | Flame Ionization of carbon. |
| Sensitivity | Low (High solvent background). | High (Nanogram level).[1] | High (Picogram level).[2] |
| Gradient Suitability | Poor (Baseline drift at 205 nm). | Excellent (Stable baseline). | N/A (Temperature ramp used). |
| Impurity Coverage | Misses non-UV active diols. | Universal (Detects all non-volatiles). | Misses non-volatiles/salts. |
| Sample Matrix | Aqueous/Organic compatible.[3] | Aqueous/Organic compatible. | Organic solvents only (Water damages column). |
| Linearity (R²) | ~0.990 | >0.998 | >0.999 |
| Verdict | Legacy Use Only | Best for HPLC Purity | Best for Volatile Content |
Detailed Experimental Protocols
Method B: High-Performance Liquid Chromatography with CAD
This is the gold standard HPLC method for 2-(Pent-4-en-1-yl)-1,3-dioxane, ensuring detection of the parent compound and its non-chromophoric hydrolysis products.
Instrumentation & Conditions
-
System: HPLC with Charged Aerosol Detector (e.g., Thermo Vanquish or equivalent).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge C18.
-
Rationale: A C18 stationary phase provides strong hydrophobic retention for the pentenyl chain, separating it from the polar diol impurities.
-
-
Column Temp: 35°C.
-
Mobile Phase A: Water (Milli-Q grade).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Note: Do not use buffers like Phosphate (non-volatile) which will clog the CAD. Formic acid (0.1%) can be used if pH control is strictly needed, but neutral conditions are preferred to prevent on-column hydrolysis.
-
Gradient Program
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Event |
| 0.0 | 30 | 1.0 | Equilibration |
| 2.0 | 30 | 1.0 | Isocratic Hold |
| 15.0 | 90 | 1.0 | Linear Gradient |
| 20.0 | 90 | 1.0 | Wash |
| 20.1 | 30 | 1.0 | Re-equilibration |
| 25.0 | 30 | 1.0 | End of Run |
Sample Preparation
-
Stock Solution: Weigh 20 mg of 2-(Pent-4-en-1-yl)-1,3-dioxane into a 20 mL volumetric flask. Dissolve in Acetonitrile (1000 ppm).
-
Working Standard: Dilute Stock 1:10 with Mobile Phase B (100 ppm).
-
Critical Step: Avoid using water as the diluent for high concentrations to prevent phase separation or hydrolysis.
-
-
Filtration: Filter through a 0.22 µm PTFE syringe filter.
Method A: HPLC-UV (Low Wavelength - 205 nm)
Use this method only if CAD/ELSD is unavailable.
-
Detector: Diode Array Detector (DAD) or VWD set to 205 nm .
-
Mobile Phase: Use Methanol instead of Acetonitrile if possible, or high-grade UV-cutoff Acetonitrile to reduce background noise.
-
Limitation: The baseline will drift significantly during the gradient. Integration must be manually corrected. 1,3-propanediol (impurity) will likely not be detected.
Visualizations & Workflows
Method Development Workflow
The following diagram illustrates the decision matrix for selecting the appropriate detection method based on the analyte's properties.
Caption: Decision tree for selecting the optimal purity analysis method. Method B (CAD) is preferred for HPLC applications.
Degradation Pathway (Acid Hydrolysis)
Acetals are susceptible to acid hydrolysis. The HPLC method must resolve these specific breakdown products.
Caption: Acid hydrolysis pathway. The method must separate the non-polar parent from the polar diol and aldehyde impurities.
Validation Parameters (Expected Performance)
When validating Method B (CAD), the following criteria indicate a successful implementation:
-
Specificity: Resolution (Rs) > 2.0 between the main peak and 5-hexenal.
-
LOD (Limit of Detection): < 0.05% (area normalization).
-
Precision (Repeatability): RSD < 2.0% for 6 replicate injections.
-
Robustness: Consistent retention times ±0.2 min across pH 6.0–8.0 variations (Mobile Phase A).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Drifting Baseline (UV) | Solvent UV cutoff absorption. | Switch to HPLC-grade Acetonitrile or use CAD. |
| Split Peaks | Sample solvent mismatch. | Dissolve sample in Mobile Phase starting composition (30% ACN). |
| Peak Tailing | Secondary interactions. | Ensure column is fully equilibrated; increase column temp to 40°C. |
| Missing Impurity Peaks | Volatility or lack of chromophore. | 1,3-Propanediol is invisible to UV; use CAD or RI. |
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 80634-89-5, 2-pent-4-enyl-1,3-dioxane. Retrieved from [Link]
-
Agilent Technologies (2021). Analysis of 1,4-Dioxane and Related Ethers by Headspace-GC/MS and HPLC. Retrieved from [Link]
-
ITRC (2020). 1,4-Dioxane: Sampling and Analysis Fact Sheet. (Used as a baseline for dioxane-class detection limits). Retrieved from [Link]
Sources
Technical Guide: Comparative Stability of 1,3-Dioxane vs. 1,3-Dioxolane Protecting Groups
Executive Summary
In the strategic design of multi-step organic synthesis, the choice between 1,3-dioxolane (5-membered) and 1,3-dioxane (6-membered) acetals is rarely arbitrary. While both serve as robust masking groups for carbonyls, they exhibit distinct kinetic and thermodynamic profiles that dictate their utility.[1]
-
1,3-Dioxolanes are the "kinetic workhorses"—they form rapidly and are generally easier to install and remove under standard conditions.
-
1,3-Dioxanes are the "thermodynamic fortresses"—they offer superior stability toward acidic hydrolysis and Lewis acids, particularly when substituted (e.g., derived from 2,2-dimethyl-1,3-propanediol).
This guide dissects the physicochemical basis of these differences and provides validated protocols for their deployment.
Mechanistic Foundation: Ring Size and Stability[2]
The performance divergence between these two protecting groups is rooted in conformational analysis and the transition state energy required for ring opening.
Thermodynamic vs. Kinetic Control[1]
-
Formation (Entropy): The formation of the 5-membered 1,3-dioxolane from ethylene glycol is entropically more favorable than the 6-membered 1,3-dioxane. The probability of the distal hydroxyl group attacking the hemiacetal intermediate is higher for the shorter ethyl chain.
-
Hydrolysis (Enthalpy & Strain): The 6-membered 1,3-dioxane ring adopts a chair conformation similar to cyclohexane, minimizing torsional strain. The 5-membered 1,3-dioxolane possesses inherent envelope/twist strain. Consequently, 1,3-dioxanes are generally slower to hydrolyze because the ground state is stabilized, and the transition state to the oxocarbenium ion requires breaking a more relaxed system.
The Gem-Dimethyl (Thorpe-Ingold) Effect
A critical optimization in drug development is the use of 2,2-dimethyl-1,3-propanediol (neopentyl glycol) instead of simple 1,3-propanediol. The gem-dimethyl groups compress the bond angle, forcing the hydroxyls closer together (Thorpe-Ingold effect). This renders the resulting 5,5-dimethyl-1,3-dioxane significantly more stable to hydrolysis than both the unsubstituted dioxane and the dioxolane.
Visualization: Acid-Catalyzed Hydrolysis Pathway
The following diagram illustrates the critical oxocarbenium transition state where ring size influences the rate of cleavage.
Figure 1: Mechanism of acid-catalyzed acetal hydrolysis. The stability difference lies primarily in the energy barrier to form the oxocarbenium ion (TS).
Performance Comparison Data
The following data summarizes the relative reactivity profiles. Note that specific rates depend heavily on the substitution of the carbonyl carbon (ketone vs. aldehyde, steric bulk).
| Feature | 1,3-Dioxolane (5-membered) | 1,3-Dioxane (6-membered) | 5,5-Dimethyl-1,3-dioxane |
| Precursor Diol | Ethylene Glycol | 1,3-Propanediol | Neopentyl Glycol |
| Formation Rate | Fast (Kinetic favored) | Moderate | Fast (Thorpe-Ingold favored) |
| Acid Stability ( | 1.0 (Reference) | ~0.3 (3x more stable) | < 0.01 (Very Stable) |
| Lewis Acid Stability | Moderate | High | Very High |
| Base/Nucleophile Stability | Excellent | Excellent | Excellent |
| Deprotection Conditions | Aqueous HCl/THF or PPTS | Requires stronger acid or heat | Requires harsh acid or transacetalization |
| Primary Use Case | General protection; easy removal. | Robust protection; long sequences. | "Permanent" protection; survives mild acid. |
Data synthesized from Greene's Protective Groups [1] and comparative hydrolysis studies [2].
Strategic Decision Matrix
Use this logic flow to select the appropriate protecting group for your synthesis.
Figure 2: Decision matrix for selecting acetal protecting groups based on synthetic requirements.
Experimental Protocols
Protocol A: Formation (Dean-Stark Dehydration)
Applicable for both Dioxolane and Dioxane.
Reagents: Carbonyl substrate (10 mmol), Diol (15-20 mmol), p-Toluenesulfonic acid (pTsOH) (0.5 mmol), Toluene (50 mL).
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Combination: Add substrate, diol, and pTsOH to the toluene.
-
Reflux: Heat to reflux. Monitor water collection in the trap.
-
Note: Dioxolane formation usually completes in 2-4 hours. Dioxane formation may require 4-8 hours.
-
-
Workup: Cool to RT. Wash with saturated NaHCO₃ (2x) and Brine (1x). Dry over MgSO₄ and concentrate.
-
Purification: Vacuum distillation or flash chromatography (usually stable on silica with 1% Et₃N).
Protocol B: Selective Deprotection (Transacetalization)
Method to remove Dioxolanes while leaving Dioxanes intact (or removing less stable acetals).
Principle: Transacetalization with acetone is often gentler and more controllable than aqueous hydrolysis.
Reagents: Protected substrate (1 mmol), Acetone (10 mL), PPTS (Pyridinium p-toluenesulfonate) (0.1 mmol).
-
Reaction: Dissolve substrate in wet acetone (containing ~1-2% water). Add PPTS.
-
Monitoring: Heat to reflux.
-
Differentiation: A 1,3-dioxolane will typically cleave within 1-2 hours. A 5,5-dimethyl-1,3-dioxane will often remain intact under these conditions, allowing for orthogonal deprotection strategies [3].
-
-
Workup: Concentrate acetone. Dilute with ether, wash with bicarbonate, and isolate.
Protocol C: Harsh Deprotection (For Neopentyl Dioxanes)
Reagents: Trifluoroacetic acid (TFA), Water, Dichloromethane (DCM).
-
Reaction: Dissolve substrate in DCM/H₂O (4:1). Add TFA (20% v/v).
-
Conditions: Stir vigorously at RT or 40°C.
-
Note: The high stability of the neopentyl dioxane requires high acidity to overcome the kinetic barrier of ring opening.
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[2]
-
Smith, S. W., & Newman, M. S. (1968). "Kinetics of the Acid-Catalyzed Hydrolysis of Cyclic Acetals." Journal of the American Chemical Society.
-
Fujioka, H., et al. (2011). "Selective Deprotection of Acetals and Ketals." Tetrahedron Letters.
Sources
A Comparative Guide to the Spectroscopic Characterization of 2-(Pent-4-en-1-yl)-1,3-dioxane and Related Cyclic Acetals
To provide a robust comparative analysis, we will contrast these predicted values with experimental data from structurally analogous compounds: the parent 1,3-dioxane, the saturated analog 2-pentyl-1,3-dioxane (data inferred from closely related structures), and the isomeric 2-methyl-2-(pent-4-enyl)-1,3-dioxolane. This comparative approach will highlight the influence of the alkyl chain, the terminal alkene, and the ring structure on the resulting spectra, offering researchers a deeper understanding of how subtle structural modifications manifest in spectroscopic data.
Molecular Structure and Predicted Spectroscopic Features
The structure of 2-(Pent-4-en-1-yl)-1,3-dioxane combines a six-membered cyclic acetal with a five-carbon chain containing a terminal double bond. This combination of an electron-rich heterocyclic system and an unsaturated alkyl chain gives rise to a unique spectroscopic fingerprint.
Predicted ¹H NMR Spectroscopic Data
The proton NMR spectrum is predicted to be complex due to the various methylene groups and the vinyl protons. The chemical shifts are influenced by proximity to the oxygen atoms of the dioxane ring and the double bond.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 (acetal CH) | 4.5 - 4.7 | t | 5.0 |
| H-4, H-6 (axial, OCH₂) | 3.7 - 3.9 | m | - |
| H-4, H-6 (equatorial, OCH₂) | 4.0 - 4.2 | m | - |
| H-5 (axial, CH₂) | 1.3 - 1.5 | m | - |
| H-5 (equatorial, CH₂) | 2.0 - 2.2 | m | - |
| H-1' (α-CH₂) | 1.6 - 1.8 | m | - |
| H-2', H-3' (CH₂) | 1.4 - 1.6 | m | - |
| H-4' (allylic CH₂) | 2.0 - 2.2 | q | 7.0 |
| H-5' (=CH₂) | 4.9 - 5.1 | m | - |
| H-5'' (=CH) | 5.7 - 5.9 | m | - |
Predicted ¹³C NMR Spectroscopic Data
The carbon NMR spectrum will clearly distinguish the acetal carbon, the carbons of the dioxane ring, the alkyl chain carbons, and the unsaturated carbons of the terminal alkene.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 (acetal) | 98 - 102 |
| C-4, C-6 (OCH₂) | 65 - 68 |
| C-5 (CH₂) | 25 - 28 |
| C-1' (α-CH₂) | 33 - 36 |
| C-2' (CH₂) | 22 - 25 |
| C-3' (CH₂) | 30 - 33 |
| C-4' (allylic CH₂) | 38 - 41 |
| C-5' (=CH₂) | 114 - 116 |
| C-6' (=CH) | 138 - 140 |
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum will be characterized by strong C-O stretching frequencies from the dioxane ring and characteristic bands from the terminal alkene.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (alkene) | 3070 - 3090 | Medium |
| C-H stretch (alkane) | 2850 - 2960 | Strong |
| C=C stretch | 1640 - 1650 | Medium |
| C-O stretch (acetal) | 1040 - 1150 | Strong, multiple bands |
| =C-H bend (out-of-plane) | 910 - 990 | Strong |
Predicted Mass Spectrometry Fragmentation
In mass spectrometry, the molecular ion peak is expected at m/z 156. The fragmentation pattern will likely be dominated by cleavage of the pentenyl side chain and fragmentation of the dioxane ring.
| m/z | Predicted Fragment | Fragmentation Pathway |
| 156 | [M]⁺ | Molecular Ion |
| 155 | [M-H]⁺ | Loss of a hydrogen radical |
| 115 | [M-C₃H₅]⁺ | Loss of allyl radical |
| 87 | [M-C₅H₉]⁺ | Loss of pentenyl radical |
| 85 | [C₅H₉O]⁺ | Cleavage of the C2-C1' bond |
| 55 | [C₄H₇]⁺ | Fragment from the pentenyl chain |
Comparative Spectroscopic Analysis
A comparative analysis with related compounds is crucial for validating the predicted data and understanding the structure-spectrum correlations.
¹H NMR Comparison
| Compound | Acetal Proton (H-2) (ppm) | Dioxane/Dioxolane Ring Protons (ppm) | Side-Chain Protons (ppm) |
| 2-(Pent-4-en-1-yl)-1,3-dioxane (Predicted) | 4.5 - 4.7 | 1.3 - 2.2, 3.7 - 4.2 | 1.4 - 2.2 (alkyl), 4.9 - 5.9 (alkene) |
| 1,3-Dioxane [1][2] | ~4.85 | ~1.78, ~3.91 | N/A |
| 2-Methyl-4-pentyl-1,3-dioxane | Not directly equivalent | Data not available | Data not available |
| 2-Methyl-2-(pent-4-enyl)-1,3-dioxolane | No acetal proton | ~3.9 (OCH₂CH₂O) | ~1.5 (CH₃), 1.6-2.1 (alkyl), 4.9-5.8 (alkene) |
The key differentiator for 2-(Pent-4-en-1-yl)-1,3-dioxane is the presence of the characteristic vinyl proton signals between 4.9 and 5.9 ppm.
¹³C NMR Comparison
| Compound | Acetal Carbon (C-2) (ppm) | Dioxane/Dioxolane Ring Carbons (ppm) | Side-Chain Carbons (ppm) |
| 2-(Pent-4-en-1-yl)-1,3-dioxane (Predicted) | 98 - 102 | 25 - 28, 65 - 68 | 22 - 41 (alkyl), 114 - 140 (alkene) |
| 1,3-Dioxane [3] | ~94.3 | ~26.6, ~66.9 | N/A |
| 2-Methyl-4-pentyl-1,3-dioxane | Data not available | Data not available | Data not available |
| 2-Methyl-2-(pent-4-enyl)-1,3-dioxolane | ~109 (quaternary) | ~64.5 | ~24 (CH₃), 22-38 (alkyl), 115, 138 (alkene) |
The acetal carbon (C-2) chemical shift is a key diagnostic peak. The presence of the sp² hybridized carbons of the alkene is unique to the unsaturated compounds.
IR Spectroscopy Comparison
| Compound | Key IR Bands (cm⁻¹) |
| 2-(Pent-4-en-1-yl)-1,3-dioxane (Predicted) | 3070-3090 (alkene C-H), 2850-2960 (alkane C-H), 1640-1650 (C=C), 1040-1150 (C-O) |
| 1,3-Dioxane [4] | 2800-3000 (alkane C-H), 1070-1140 (C-O) |
| 2-Methyl-4-pentyl-1,3-dioxane | 2850-2960 (alkane C-H), 1050-1150 (C-O) (Predicted) |
| 2-Methyl-2-(pent-4-enyl)-1,3-dioxolane | 3075 (alkene C-H), 2850-2960 (alkane C-H), 1642 (C=C), 1060-1160 (C-O) (Predicted) |
The most telling absorptions for 2-(Pent-4-en-1-yl)-1,3-dioxane are the C=C stretch around 1645 cm⁻¹ and the alkene C-H stretch above 3000 cm⁻¹.
Experimental Protocols
The following are standardized protocols for acquiring the spectroscopic data discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition :
-
Acquire the spectrum with a 90° pulse angle.
-
Set the spectral width to cover a range of -1 to 12 ppm.
-
Use a relaxation delay of 1-2 seconds.
-
Accumulate at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire the spectrum with proton decoupling.
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
Use a relaxation delay of 2-5 seconds.
-
Accumulate a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio, as the ¹³C isotope has a low natural abundance.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : For a liquid sample, apply a thin film between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Instrumentation : Use a standard FT-IR spectrometer.
-
Acquisition :
-
Record a background spectrum of the clean salt plates.
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
The resulting spectrum should be presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.
-
Ionization : Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis : Scan a mass-to-charge (m/z) range of approximately 40 to 300 amu.
-
Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure. The fragmentation of cyclic acetals can be complex, often involving ring-opening and subsequent cleavages.[5]
Visualization of Workflows
Spectroscopic Characterization Workflow
Caption: Workflow for the spectroscopic characterization of a synthesized compound.
Comparative Analysis Logic
Caption: Logic flow for the comparative spectroscopic analysis.
Conclusion
The spectroscopic characterization of 2-(Pent-4-en-1-yl)-1,3-dioxane can be confidently predicted through a systematic analysis of its structural components. The ¹H and ¹³C NMR spectra will be defined by the signals of the 1,3-dioxane ring and the characteristic resonances of the terminal alkene in the pentenyl side chain. The IR spectrum will prominently feature C-O stretching bands and vibrations associated with the C=C double bond. The mass spectrum is expected to show a molecular ion at m/z 156, with fragmentation patterns corresponding to the loss of the side chain and cleavage of the heterocyclic ring.
By comparing these predicted data with the experimental spectra of 1,3-dioxane, saturated analogs, and isomeric dioxolanes, researchers can gain a nuanced understanding of how specific structural motifs influence spectroscopic outcomes. This guide provides a robust framework for the identification and characterization of this and related compounds, even in the absence of a pre-existing spectral library entry.
References
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation. Retrieved February 3, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of. Retrieved February 3, 2026, from [Link]
-
ChemBK. (n.d.). 2-pent-4-enyl-1,3-dioxane. Retrieved February 3, 2026, from [Link]
-
LookChem. (n.d.). 2-Methyl-4-pentyl-1,3-dioxane. Retrieved February 3, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 1,3-dioxane. Retrieved February 3, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1,3-dioxane. Retrieved February 3, 2026, from [Link]
-
ChemSynthesis. (n.d.). 2-methyl-2-pent-4-enyl-1,3-dioxolane. Retrieved February 3, 2026, from [Link]
-
Thieme Chemistry. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis. Retrieved February 3, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes. Retrieved February 3, 2026, from [Link]
-
Clark, J. (2022). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (n.d.). Observed bands in Raman and infrared spectra of 1,3-dioxolane and their assignments. Retrieved February 3, 2026, from [Link]
-
PubMed. (2006). Hybrid density functional theory study of fragment ions generated during mass spectrometry of 1,3-dioxane derivatives. Retrieved February 3, 2026, from [Link]
-
University of Calgary. (n.d.). 13C-NMR. Retrieved February 3, 2026, from [Link]
Sources
- 1. 1H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 meta-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 1,3-DIOXANE(505-22-6) 1H NMR spectrum [chemicalbook.com]
- 3. 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of meta-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. infrared spectrum of 1,3-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,3-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Hybrid density functional theory study of fragment ions generated during mass spectrometry of 1,3-dioxane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity Comparison: Terminal Alkenes in Dioxane (CKAs) vs. Acyclic Analogs
This guide provides an in-depth technical comparison of the reactivity of Cyclic Ketene Acetals (CKAs) —specifically 2-methylene-1,3-dioxane (MDO) and its derivatives—versus their Acyclic Analogs (e.g., acyclic ketene acetals or vinyl ethers). This distinction is critical in drug delivery and materials science, where the "cyclic" nature enables Radical Ring-Opening Polymerization (rROP) , yielding biodegradable polyesters, whereas acyclic analogs form non-degradable polyvinyl backbones.
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Ring-Opening Paradigm
In the design of functional polymers for drug delivery, the reactivity of the double bond dictates the backbone architecture. While acyclic terminal alkenes (e.g., vinyl ethers, ketene acetals) undergo simple vinyl addition to form stable C-C backbones, terminal alkenes incorporated into a 1,3-dioxane ring (Cyclic Ketene Acetals) possess a unique driving force: relief of ring strain .
This guide demonstrates that 2-methylene-1,3-dioxane (MDO) and its seven-membered analog 2-methylene-1,3-dioxepane undergo Radical Ring-Opening Polymerization (rROP) . This pathway inserts an ester linkage into the polymer backbone, conferring hydrolytic degradability—a property completely absent in the polymerization of acyclic analogs.
| Feature | Cyclic (e.g., Methylene-1,3-dioxane) | Acyclic Analog (e.g., Diethyl Ketene Acetal) |
| Primary Mechanism | Radical Ring-Opening Polymerization (rROP) | Vinyl Addition Polymerization |
| Driving Force | Relief of steric strain / Formation of C=O bond | Saturation of |
| Backbone Structure | Polyester (contains ester linkages) | Polyvinyl (all C-C backbone) |
| Degradability | High (Hydrolytically cleavable) | Low/None (Biopersistent) |
| Copolymerization | Acts as "degradable insert" in vinyl chains | Forms pendant ether groups |
Mechanistic Divergence: rROP vs. Vinyl Addition
The fundamental difference lies in the fate of the radical intermediate.
The Bifurcation Point
When a radical (
-
Ring-Retaining (Vinyl Addition): Similar to acyclic analogs, leading to acetal pendants.
-
Ring-Opening (rROP): Beta-scission of the C-O bond relieves ring strain and forms a thermodynamically stable carbonyl bond (ester).
In contrast, acyclic analogs lack the ring strain required to drive beta-scission, resulting exclusively in vinyl addition.
Pathway Visualization
The following diagram illustrates the divergent pathways. Note the formation of the ester radical in the cyclic system, which is the key to backbone degradability.
Caption: Mechanistic bifurcation showing the ring-opening pathway unique to cyclic ketene acetals (top) versus the vinyl addition of acyclic analogs (bottom).
Experimental Validation & Protocols
Synthesis of 2-Methylene-1,3-Dioxepane (MDO)
To verify this reactivity, one must first synthesize the monomer. Unlike commercially available acyclic vinyl ethers, MDO is typically synthesized de novo to ensure purity, as acid traces trigger premature polymerization.
Protocol: Elimination of BMDO
-
Precursor Synthesis: React bromoacetaldehyde diethyl acetal with 1,4-butanediol (catalyzed by p-TSA) to yield 2-(bromomethyl)-1,3-dioxepane (BMDO).[1]
-
Elimination:
-
Reagents: BMDO (1 equiv), Potassium tert-butoxide (t-BuOK, 1.2 equiv).
-
Solvent: Dry tert-butanol or THF.
-
Condition: Reflux under Argon for 12-24 hours.
-
Workup: Distill directly from the reaction mixture under reduced pressure.
-
Validation:
H NMR (CDCl ) must show exocyclic alkene protons at 3.4-3.7 ppm. Absence of aldehyde protons (acetal hydrolysis products) is critical.
-
Comparative Polymerization Study
This protocol compares the copolymerization of MDO (Cyclic) and Ethyl Vinyl Ether (Acyclic) with Styrene.
Step-by-Step Workflow:
-
Preparation: Prepare two reaction vessels containing Styrene (St) as the main monomer.
-
Vessel A: Add MDO (10 mol%).
-
Vessel B: Add Ethyl Vinyl Ether (EVE) (10 mol%).
-
-
Initiation: Add AIBN (1 mol%) to both vessels. Degas via freeze-pump-thaw (3 cycles).
-
Reaction: Heat to 60°C for 8 hours.
-
Purification: Precipitate polymers in cold methanol.
-
Analysis:
-
NMR: Check for ester linkages in Polymer A (signals at
4.0 ppm for ). Polymer B will show only broad aliphatic signals. -
Degradation Test: Dissolve both polymers in THF/5% KOH. Monitor
(molecular weight) by GPC over 24 hours.
-
Quantitative Data Comparison
The following table summarizes the reactivity ratios and degradation outcomes, highlighting the "diluent" effect of acyclic analogs versus the "functional insertion" of cyclic ones.
| Parameter | System A: Styrene + MDO (Cyclic) | System B: Styrene + Vinyl Ether (Acyclic) |
| Reactivity Ratio ( | ||
| Copolymer Structure | Statistical incorporation of ester units | Blocky or Gradient (often poor VE incorporation) |
| Hydrolytic Stability | Degradable: | Stable: No significant change in |
| Glass Transition ( | Lowered (flexible ester inserts) | Variable (depends on ether side chain) |
| Mechanism | 80-100% Ring Opening (at 60°C) | 100% Vinyl Addition |
Data Source: Aggregated from kinetic studies of MDO/Styrene copolymerization [1, 3].[2][3]
Applications in Drug Development
The choice between cyclic and acyclic analogs is a choice between persistence and clearance .
-
Cyclic (MDO/BMDO): Used to synthesize degradable vinyl polymers .[4][5] By copolymerizing MDO with PEG-methacrylates or N-isopropylacrylamide, researchers create "smart" vectors that degrade into small metabolites (caprolactone-like fragments) after drug release, preventing lysosomal storage diseases caused by polymer accumulation.
-
Acyclic (Vinyl Ethers): Best suited for permanent scaffolds or reagents in organic synthesis (e.g., protecting groups). They are unsuitable for backbone-degradable therapeutic carriers.
References
-
Radical Ring-Opening Polymerization of Cyclic Ketene Acetals. Source: Journal of Polymer Science Part A: Polymer Chemistry.
-
Degradable Alternating Copolymers by Radical Copolymerization of 2-Methylene-1,3-dioxepane and Crotonate Esters. Source: ACS Macro Letters.
-
Vinyl Copolymers with Faster Hydrolytic Degradation than Aliphatic Polyesters. Source: Nature Communications. [4]
-
Kinetics of Radical Ring Opening Polymerization of 2-Methylene-1,3-dioxepane. Source: Macromolecules.
-
Synthesis and Characterization of Functional Vinyl Ethers. Source: Comptes Rendus Chimie.
Sources
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. researchgate.net [researchgate.net]
- 3. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 4. researchgate.net [researchgate.net]
- 5. Vinyl copolymers with faster hydrolytic degradation than aliphatic polyesters and tunable upper critical solution temperatures - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Synthesis of 2-(Pent-4-en-1-yl)-1,3-dioxane via IR Spectroscopy
Introduction: The Rationale for Acetal Synthesis and the Need for Robust Validation
In the landscape of synthetic organic chemistry, the protection of carbonyl groups is a fundamental strategy, enabling complex molecular transformations by preventing unwanted side reactions. The formation of cyclic acetals, such as 2-(Pent-4-en-1-yl)-1,3-dioxane, represents a classic and highly effective method for protecting aldehydes.[1] This particular acetal is synthesized from pent-5-enal and 1,3-propanediol, typically under acidic conditions.[2][3] The 1,3-dioxane ring is stable under neutral, basic, and reductive conditions, making it an ideal protecting group in multi-step syntheses.[1]
However, the synthesis is a reversible equilibrium reaction.[3][4] To ensure the reaction proceeds to completion and that the final product is free of starting materials, a rapid, reliable, and cost-effective analytical method is paramount. This guide provides an in-depth comparison of using Infrared (IR) spectroscopy for reaction validation, contrasting its utility with other common analytical techniques. We will delve into the mechanistic underpinnings of the synthesis, the spectral evidence that confirms success, and provide field-proven protocols for both synthesis and analysis.
The Synthetic Pathway: An Acid-Catalyzed Cyclization
The formation of 2-(Pent-4-en-1-yl)-1,3-dioxane from pent-5-enal and 1,3-propanediol is an acid-catalyzed nucleophilic addition-elimination reaction.[5][6] The causality behind the experimental choices is rooted in chemical principles:
-
Acid Catalyst: An acid catalyst (e.g., p-toluenesulfonic acid) is essential. It protonates the carbonyl oxygen of the aldehyde, significantly increasing the electrophilicity of the carbonyl carbon.[2][3] This activation is necessary because alcohols, like 1,3-propanediol, are weak nucleophiles.
-
Equilibrium Control: The reaction is reversible. To drive the equilibrium toward the acetal product, water, a byproduct of the reaction, must be removed.[2][3][7] This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene.
The mechanism proceeds through a hemiacetal intermediate, which then undergoes further acid-catalyzed dehydration and cyclization to form the stable 1,3-dioxane ring.[3]
Part 1: IR Spectroscopy as the Primary Validation Tool
IR spectroscopy is an exceptionally powerful tool for monitoring this transformation because it directly probes the functional groups involved. The entire validation rests on a simple principle: the disappearance of reactant functional groups and the appearance of product-specific functional groups.
Spectral Fingerprints of Reactants and Product
To validate the synthesis, we must compare the IR spectrum of the final product against the spectra of the starting materials. The key is to identify unambiguous spectral changes.
-
Pent-5-enal (Starting Material 1):
-
Strong, sharp C=O stretch: This peak, typically found around 1720-1740 cm⁻¹ , is the most prominent feature of the aldehyde. Its absence is the primary indicator of a complete reaction.
-
Aldehydic C-H stretches: Two medium peaks around 2720 cm⁻¹ and 2820 cm⁻¹ . These are highly characteristic of an aldehyde C-H bond.
-
Alkene signatures: A C=C stretch around 1640 cm⁻¹ and a vinylic =C-H stretch just above 3000 cm⁻¹ (e.g., ~3075 cm⁻¹).[8][9][10]
-
-
1,3-Propanediol (Starting Material 2):
-
Broad, strong O-H stretch: A dominant, broad absorption in the 3200-3600 cm⁻¹ region is the unmistakable signature of the alcohol's hydroxyl groups.[11] Its disappearance confirms the diol has been fully consumed.
-
C-O stretch: A strong peak in the 1050-1150 cm⁻¹ region.
-
-
2-(Pent-4-en-1-yl)-1,3-dioxane (Target Product):
-
Complete absence of C=O and O-H stretches: The regions around 1720 cm⁻¹ and 3200-3600 cm⁻¹ should be clean. This is the most critical self-validating evidence.
-
Appearance of Acetal C-O-C-O-C stretches: The formation of the cyclic acetal introduces a series of strong, characteristic C-O stretching bands in the fingerprint region, typically between 1000 cm⁻¹ and 1200 cm⁻¹ .[12] These bands are often more complex and numerous than the single C-O stretch in the starting diol.
-
Retention of Alkene Signatures: The peaks for the C=C stretch (~1640 cm⁻¹) and the vinylic =C-H stretch (>3000 cm⁻¹) must remain, confirming the pentenyl side chain is unaltered.
-
The logical flow of this validation process is illustrated in the diagram below.
Caption: Logical workflow for IR spectral validation.
Data Summary: Key IR Absorptions for Reaction Monitoring
| Functional Group | Compound Type | Expected Wavenumber (cm⁻¹) | Significance for Validation |
| O-H (alcohol) | Starting Material | 3200-3600 (Broad, Strong) | Must disappear to confirm full consumption of 1,3-propanediol. |
| C=O (aldehyde) | Starting Material | 1720-1740 (Strong, Sharp) | Must disappear to confirm full consumption of pent-5-enal. |
| C-H (aldehyde) | Starting Material | ~2720 and ~2820 (Medium) | Disappearance provides secondary confirmation of aldehyde consumption. |
| =C-H (alkene) | Starting Material & Product | >3000 (Medium) | Must be retained to confirm integrity of the pentenyl side chain. |
| C=C (alkene) | Starting Material & Product | ~1640 (Medium) | Must be retained to confirm integrity of the pentenyl side chain. |
| C-O-C-O-C (acetal) | Product | 1000-1200 (Multiple, Strong) | Must appear as a new, complex set of bands, confirming acetal formation. |
Part 2: Comparison with Alternative Analytical Methods
While IR spectroscopy is ideal for rapid reaction monitoring, a comprehensive analysis, especially for publication or regulatory submission, often involves complementary techniques.
| Technique | Information Provided | Pros | Cons |
| IR Spectroscopy | Functional group analysis. | Fast, inexpensive, requires minimal sample, excellent for monitoring reaction progress. | Provides limited information on molecular connectivity or purity. |
| NMR Spectroscopy(¹H, ¹³C) | Detailed atomic connectivity, stereochemistry. | Unambiguous structure elucidation, can be used for quantitative purity analysis (qNMR). | Slower, more expensive instrumentation, requires deuterated solvents. |
| Mass Spectrometry(MS) | Molecular weight and fragmentation patterns. | High sensitivity, confirms molecular formula when coupled with high resolution. | Does not directly identify functional groups, isomerization can be an issue. |
| Gas Chromatography(GC) | Purity assessment and separation of components. | Excellent for determining purity and quantifying residual starting materials. | Requires volatile and thermally stable compounds, instrument calibration needed. |
Expert Insight: For process development and routine synthesis, IR spectroscopy is the workhorse. A single spectrum can confirm in minutes whether the reaction should proceed to work-up or requires more time. For final product characterization and to build an authoritative data package, a combination of ¹H NMR (for structure), ¹³C NMR (for carbon skeleton), and GC-MS (for purity and molecular weight confirmation) is the gold standard.
Part 3: Experimental Protocols
These protocols are designed to be self-validating systems, where the analytical results directly confirm the success of the synthetic steps.
Protocol 1: Synthesis of 2-(Pent-4-en-1-yl)-1,3-dioxane
Materials:
-
Pent-5-enal (1.0 eq)
-
1,3-Propanediol (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (pTSA) (0.02 eq)
-
Toluene (approx. 2 mL per mmol of aldehyde)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Magnetic stirrer and heat source
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Add the pent-5-enal, 1,3-propanediol, toluene, and a magnetic stir bar to the flask.
-
Catalysis: Add the p-toluenesulfonic acid catalyst to the mixture.
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue reflux until no more water is collected in the trap (typically 2-4 hours).
-
Monitoring (Optional): A small aliquot can be withdrawn, cooled, and quickly analyzed by IR to check for the disappearance of the C=O peak around 1720 cm⁻¹.
-
Work-up: Cool the reaction mixture to room temperature. Pour it into a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst. Wash subsequently with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography to yield the pure acetal.
Caption: Experimental workflow for synthesis and validation.
Protocol 2: Validation by FTIR Spectroscopy
Equipment:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Salt plates (NaCl or KBr) or ATR accessory
Procedure (Neat Liquid Sample):
-
Background Scan: Ensure the sample compartment is empty and clean. Run a background scan to account for atmospheric CO₂ and water vapor.
-
Sample Preparation: Place one drop of the purified liquid product onto a salt plate. Gently place a second salt plate on top to create a thin liquid film.
-
Data Acquisition: Place the prepared plates in the spectrometer's sample holder. Acquire the spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ is sufficient.
-
Data Analysis:
-
Label the major peaks on the spectrum.
-
Confirm the absence of a broad O-H band around 3200-3600 cm⁻¹.
-
Confirm the absence of a sharp C=O band around 1720 cm⁻¹.
-
Confirm the presence of strong, complex C-O-C stretches in the 1000-1200 cm⁻¹ region.
-
Confirm the presence of the alkene C=C (~1640 cm⁻¹) and vinylic =C-H (>3000 cm⁻¹) stretches.
-
-
Comparison: Compare the acquired spectrum with reference spectra of the starting materials to ensure their characteristic peaks are absent in the final product.
Validating the synthesis of 2-(Pent-4-en-1-yl)-1,3-dioxane is a clear-cut process when approached systematically. IR spectroscopy stands out as the most efficient frontline technique, providing a definitive "yes/no" answer to the success of the reaction by tracking the disappearance and appearance of key functional group absorptions. Its speed and low cost make it an indispensable tool for reaction monitoring and initial product verification. For a complete structural and purity assessment, IR data should be complemented by NMR and MS analyses, creating a robust and trustworthy characterization package suitable for any research or development setting.
References
-
Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. [Link]
-
Organic Chemistry Tutor. (2024). Acetal Formation Mechanism Step-by-Step Explanation. [Link]
-
NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure. [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
Bergmann, E. D., & Pinchas, S. (1952). Reaction products of primary β-hydroxy-amines with carbonyl compounds. I. The infrared absorption of acetals and ketals. Recueil des Travaux Chimiques des Pays-Bas, 71(2), 161-170. [Link]
-
Chemistry LibreTexts. (2019). 14.3: Acetal Formation. [Link]
-
Cookson, R. C., & Sharpe, P. T. (1971). The syntheses and infrared spectra of some acetals and ketals. Journal of the Chemical Society C: Organic, 1971, 3002-3004. [Link]
-
Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy, 31(11), 34-37. [Link]
-
Thieme. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. [Link]
-
JoVE. (2025). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. [Link]
-
BYJU'S. (n.d.). Fischer Esterification Detailed Mechanism. [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism [jove.com]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. byjus.com [byjus.com]
- 8. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
Benchmarking Hydrolytic Stability of Substituted 1,3-Dioxanes
This guide outlines a technical benchmarking framework for evaluating the hydrolytic stability of substituted 1,3-dioxanes, designed for researchers in medicinal chemistry and biomaterials.
Content Type: Technical Comparison & Experimental Guide Audience: Medicinal Chemists, Formulation Scientists, Drug Delivery Engineers
Executive Summary: The Stability-Lability Paradox
1,3-Dioxanes (cyclic six-membered acetals) occupy a critical "Goldilocks" zone in chemical stability. Unlike their acyclic counterparts, which hydrolyze rapidly in mild acid, and 1,3-dioxolanes (five-membered rings), which often exhibit distinct kinetic profiles, 1,3-dioxanes offer a tunable platform. Their stability can be modulated by orders of magnitude through precise substitution at the C2 (acetal) and C5 (backbone) positions, making them ideal for pH-responsive prodrug linkers and robust protecting groups .
This guide provides the mechanistic grounding, comparative kinetic data, and validated experimental protocols required to benchmark these moieties effectively.
Mechanistic Underpinnings
The hydrolytic instability of 1,3-dioxanes is not random; it is governed by the A-1 mechanism (Acid-catalyzed, unimolecular rate-determining step). Understanding this pathway is essential for interpreting stability data.[1]
Mechanism of Acid-Catalyzed Hydrolysis
The reaction proceeds through a high-energy oxocarbenium ion intermediate. The rate of hydrolysis is exponentially dependent on the stability of this cation.
Figure 1: Kinetic Pathway. The rate-determining step (RDS) is the cleavage of the C-O bond to form the oxocarbenium ion. Substituents that stabilize this positive charge (C2-donors) accelerate hydrolysis; those that destabilize it (C2-withdrawing) or sterically hinder the transition state (C5-gem-dimethyl) retard it.
Comparative Benchmarking Data
The following tables synthesize kinetic trends from physical organic chemistry literature (e.g., Fife, Cordes) to serve as a reference baseline.
Table 1: Effect of Ring Size & Structure
Comparison of acetal types derived from the same carbonyl source (e.g., Acetone).
| Acetal Type | Ring Size | Relative Hydrolysis Rate ( | Stability Profile |
| Acyclic Acetal (Dimethyl) | N/A | 1000 - 5000 | Highly Labile. Rapid hydrolysis even in weak acid. |
| 1,3-Dioxane | 6-Membered | ~30 | Moderate. Faster than dioxolanes due to chair conformation flexibility allowing easier planar TS formation. |
| 1,3-Dioxolane | 5-Membered | 1 (Baseline) | Stable. Slower hydrolysis. Ring strain in the ground state often disfavors the transition to the planar oxocarbenium ion. |
Critical Insight: Contrary to intuitive "ring strain" assumptions, ketone-derived 1,3-dioxanes often hydrolyze faster than their 1,3-dioxolane analogs. If maximum acid stability is required, a 5-membered dioxolane is often superior to a simple 6-membered dioxane.
Table 2: Electronic Effects at C2 (Acetal Carbon)
Modulating the stability of the oxocarbenium ion intermediate.
| C2 Substituent (R) | Electronic Effect | Half-Life ( | Application Context |
| p-Methoxyphenyl | Strong Donor (+M) | < 1 min | Ultra-Labile. Suitable for rapid release in early endosomes (pH 6.0). |
| Phenyl (Unsub) | Neutral | ~4 min | Balanced. Standard acid-labile linker. |
| p-Nitrophenyl | Strong Withdrawing (-M) | > 24 hours | Hyper-Stable. Requires lysosomal conditions or strong acid to cleave. |
| Trifluoromethyl | Inductive Withdrawing (-I) | ~12 hours | Tunable. Good for circulating stability (pH 7.4). |
*Note: Half-lives are approximate values based on hydrolysis in dilute TFA/D2O systems. Actual values vary by buffer strength.
Table 3: Steric Effects at C5 (The "Thorpe-Ingold" Shield)
Substitution at the 5-position (back of the ring) dramatically increases stability.
| 5-Position Substituents | Structure Origin | Kinetic Effect | Mechanism |
| Unsubstituted (5-H,H) | 1,3-Propanediol | Baseline | Standard chair conformation. |
| 5,5-Dimethyl | Neopentyl Glycol | 10-50x Slower | Gem-Dimethyl Effect. Steric bulk hinders the conformational change required to flatten the ring into the oxocarbenium ion. |
| 5-Nitro/5-Halo | Functionalized Diols | Variable | Electronic withdrawal through the |
Experimental Protocol: Kinetic Stability Assay
To objectively compare a new 1,3-dioxane derivative against these benchmarks, use the following self-validating NMR kinetic assay.
Materials
-
Solvent:
with (1:4 ratio) to ensure solubility of organic acetals. -
Buffer: Deuterated Acetate (pH 4.0), Phosphate (pH 7.4), or dilute TFA (pH 1.0) for accelerated testing.
-
Internal Standard: 1,3,5-Trimethoxybenzene (inert, distinct singlet at ~6.1 ppm).
Workflow Diagram
Figure 2: NMR Kinetic Assay Workflow. This method allows direct observation of both the disappearance of the starting material and the appearance of the aldehyde product, providing mass balance confirmation.
Data Analysis Steps
-
Integration: Normalize the integral of the acetal proton (typically
5.5 - 6.5 ppm) against the internal standard. -
Linearization: Plot
versus time ( ). -
Rate Constant: The slope of the line is
. -
Half-Life: Calculate
.
References
-
Fife, T. H., & Jao, L. K. (1969). Substituent Effects in Acetal Hydrolysis.[2][3][4] Journal of the American Chemical Society. Link
-
Cordes, E. H., & Bull, H. G. (1974). Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters.[5] Chemical Reviews. Link
-
Gillies, E. R., & Frechet, J. M. J. (2005). pH-Responsive Copolymer Assemblies for Controlled Release of Doxorubicin. Bioconjugate Chemistry. Link
-
Kreevoy, M. M., & Taft, R. W. (1955). The Evaluation of Inductive and Resonance Effects on Reactivity.[6] I. Hydrolysis Rates of Acetals. Journal of the American Chemical Society. Link
-
Science of Synthesis. (2007). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals.[2] Thieme Connect. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. The hydrolysis of geminal ethers: a kinetic appraisal of orthoesters and ketals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Safety Operating Guide
Technical Guide: Safe Disposal of 2-(Pent-4-en-1-yl)-1,3-dioxane
[1]
Chemical Profile & Hazard Identification
2-(Pent-4-en-1-yl)-1,3-dioxane is a cyclic acetal featuring a terminal alkene chain.[1] Its disposal requires specific attention to two distinct chemical risks: flammability (characteristic of low molecular weight dioxanes) and peroxidation (due to the ether linkages and allylic hydrogens).
| Property | Data |
| CAS Number | 80634-89-5 |
| Molecular Formula | C₉H₁₆O₂ |
| Molecular Weight | 156.22 g/mol |
| Functional Groups | Cyclic Acetal (1,3-Dioxane), Terminal Alkene |
| Primary Hazards | Flammable Liquid (Class 3), Peroxide Former (Class B)[1] |
| Waste Code (RCRA) | D001 (Ignitable) |
The "Double Threat" Mechanism
-
Acetal Instability: As a cyclic acetal, this compound is sensitive to hydrolysis in acidic environments, potentially releasing 5-hexenal and 1,3-propanediol.[1]
-
Peroxidation: The molecule contains oxygen atoms in a dioxane ring (ether-like) and allylic hydrogens adjacent to the alkene double bond. This structure is susceptible to autoxidation upon exposure to air, forming explosive hydroperoxides.
Pre-Disposal Assessment Protocol
Before moving this chemical to a waste stream, you must validate its stability. Do not consolidate this chemical with other solvents until peroxide levels are verified.
Step 1: Visual Inspection
Check the container for signs of polymerization or crystal formation (peroxides).
-
Clear Liquid: Proceed to testing.
-
Crystals/Cloudiness: STOP. Do not open. Contact EHS/Bomb Squad immediately.
Step 2: Quantitative Peroxide Testing
Use a semi-quantitative peroxide test strip (e.g., MQuant® or Quantofix®).
-
< 20 ppm: Safe for standard solvent disposal.
-
20 – 100 ppm: Must be treated/quenched before disposal.
-
> 100 ppm: High risk. Require specialized chemical reduction before moving.
Stabilization & Quenching Procedures
If peroxides are detected (20–100 ppm), you must reduce them to non-explosive alcohols before placing the material in a waste drum.
Reagents Required:
-
Ferrous Sulfate (FeSO₄) or Sodium Metabisulfite (Na₂S₂O₅)
-
Dilute Sulfuric Acid (if using FeSO₄)
Protocol:
-
Acidify: Add a small amount of dilute sulfuric acid to the solvent (only if using FeSO₄ method) to accelerate reduction. Note: Dioxanes are acid-sensitive; keep pH > 4 to prevent rapid hydrolysis if product recovery is not the goal.[1]
-
Reduce: Add an excess of 10% aqueous Ferrous Sulfate solution.
-
Agitate: Stir gently for 15–30 minutes.
-
Retest: Verify peroxide concentration is < 10 ppm.
Disposal Workflow (Decision Tree)
The following diagram outlines the logical decision path for disposing of 2-(Pent-4-en-1-yl)-1,3-dioxane.
Figure 1: Operational decision tree for the safe disposal of peroxide-forming dioxanes.
Waste Packaging & Labeling
Once the material is confirmed safe (peroxide-free), follow these strict packaging guidelines to comply with EPA and DOT regulations.
Container Selection
-
Material: High-Density Polyethylene (HDPE) or Steel drums (lined).
-
Compatibility: Avoid unlined steel if the waste is acidic (from quenching).
-
Venting: Use a vented cap if there is any risk of slow gas evolution, though standard sealed caps are preferred for stable flammable liquids.
Labeling Requirements
The waste tag must explicitly state:
-
Chemical Name: 2-(Pent-4-en-1-yl)-1,3-dioxane (do not use abbreviations).
-
Constituents: If mixed, list all solvents (e.g., "90% Acetone, 10% Dioxane derivative").
Regulatory Classification (USA)
Emergency Spill Procedures
In the event of a spill in the laboratory:
-
Evacuate & Ventilate: Remove ignition sources immediately. The alkene tail and dioxane ring burn readily.
-
PPE: Wear nitrile gloves, lab coat, and safety goggles.
-
Containment: Use non-combustible absorbents (vermiculite or sand). Do not use paper towels or sawdust , as these increase flammability surface area.
-
Disposal of Spill Debris: Collect in a sealed container and label as hazardous waste (flammable solid).
References
-
National Institute of Standards and Technology (NIST). 1,3-Dioxane, 2-pent-4-enyl- (CAS 80634-89-5).[1] NIST Chemistry WebBook. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Available at: [Link]
- Clark, D.E.Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 2001. (Standard protocol for peroxide quenching).
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA530-R-11-003.[1] Available at: [Link]
Sources
Personal protective equipment for handling 2-(Pent-4-en-1-yl)-1,3-dioxane
[1]
Executive Safety Assessment
Status: High-Risk Organic Intermediate Primary Hazards: Flammability, Peroxide Formation, Potential Carcinogenicity.
As a functionalized cyclic acetal, 2-(Pent-4-en-1-yl)-1,3-dioxane presents a dual-hazard profile. It combines the solvent-like flammability and peroxide-forming capability of the 1,3-dioxane core with the reactive olefinic side chain (pentenyl group).[1] Due to the often limited specific toxicological data for this derivative, the Precautionary Principle must be applied: handle as a suspect carcinogen (based on the 1,3-dioxane parent structure) and a high-permeation solvent.[1]
Critical Warning - Peroxide Formation: Like its parent compound, 1,3-dioxane, this molecule is susceptible to autoxidation at the ether linkages, forming explosive hydroperoxides.[1] The presence of the alkene side chain (pent-4-en-1-yl) introduces allylic protons that may further accelerate radical propagation.[1] Strict peroxide management is non-negotiable.
Personal Protective Equipment (PPE) Matrix
Standard laboratory nitrile gloves provide insufficient protection against dioxanes due to rapid breakthrough times. The lipophilic pentenyl chain likely enhances skin absorption rates compared to the parent molecule.
Protective Barrier Specifications
| PPE Category | Standard Requirement | Technical Justification & Causality |
| Hand Protection (Splash) | Double-gloving: Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil) | Breakthrough: < 5 minutes for single nitrile layer against dioxanes.[1] Double gloving allows immediate removal of the outer layer upon contamination without exposing skin. |
| Hand Protection (Immersion/High Risk) | Laminate Film (Silver Shield/4H) or Butyl Rubber (>0.5 mm) | Permeation Resistance: Dioxanes swell and permeate rubber rapidly.[1] EVOH (Silver Shield) provides >4 hours of resistance, preventing systemic absorption of the suspected carcinogen. |
| Respiratory Protection | Full-face respirator with OV (Organic Vapor) cartridges (GHS Class A) | Volatility: Acetals hydrolyze in humid lung tissue.[1] The OV cartridge adsorbs vapors; the full facepiece protects ocular mucous membranes from irritation. |
| Body Protection | Flame-Resistant (FR) Lab Coat + Chemical Apron | Flammability: Flash point is estimated <60°C. Synthetic clothing (polyester) must be avoided to prevent melting into skin during a fire event.[1] |
| Eye Protection | Chemical Splash Goggles (Indirect Venting) | Mechanism: Vapors are lacrimatous.[1] Safety glasses allow vapor bypass; goggles seal the orbital area against volatile irritants. |
Operational Protocols
A. Storage and Stability Management
-
Environment: Store under an inert atmosphere (Argon/Nitrogen) to inhibit radical initiation.
-
Temperature: Refrigerate (2°C – 8°C). Lower temperatures reduce the rate of autoxidation.
-
Stabilizers: Ensure the presence of an antioxidant (e.g., BHT, 2,6-di-tert-butyl-4-methylphenol) unless it interferes with downstream catalysis.[1]
B. Peroxide Detection Workflow
Before any distillation or heating step, you must verify peroxide levels.
Figure 1: Peroxide Management Decision Tree. Dioxanes form peroxides that can concentrate during evaporation/distillation, leading to explosion.[2]
C. Handling & Synthesis
-
Engineering Controls: All transfers must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.
-
Glassware: Use amber glassware to prevent UV-initiated radical formation.
-
Quenching: If used as a reactant, ensure the reaction mixture is quenched (neutralized) before workup. Acetals are acid-sensitive; acidic workups can hydrolyze the dioxane ring, releasing the aldehyde side chain and 1,3-propanediol.[1]
Emergency Response & Disposal
Spill Response (Small Scale < 500 mL)
-
Evacuate: Clear the immediate area of personnel.
-
Isolate: Remove all ignition sources (hot plates, stirrers).
-
Absorb: Use vermiculite or activated carbon pads. Do not use paper towels (combustible).
-
Decontaminate: Clean surface with soap and water; do not use bleach (potential reaction with organic residues).
Disposal Strategy
Segregate waste streams to prevent incompatibility incidents.
| Waste Stream | Classification | Disposal Method |
| Primary Chemical | High BTU Organic Solvent | Incineration.[1] Label as "Flammable, Peroxide Former." |
| Contaminated Sharps | Hazardous Sharps | Rigid container.[1] Do not recap needles. |
| Aqueous Washings | Organic-Aqueous Mix | Check pH.[1] If acidic, neutralize before disposal to prevent hydrolysis in the waste drum. |
References
-
Sigma-Aldrich. (2023). Safety Data Sheet: 1,3-Dioxane. Merck KGaA. Link
-
National Oceanic and Atmospheric Administration (NOAA). (n.d.). CAMEO Chemicals: 1,3-Dioxane. US Dept of Commerce. Link
- Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-22. (Standard protocol for cyclic ether peroxide management).
-
PubChem. (2024).[3] Compound Summary: 2-(Pent-4-en-1-yl)-1,3-dioxane.[1] National Center for Biotechnology Information. Link[4]
Sources
- 1. Showing Compound 4-Methyl-2-pentyl-1,3-dioxolane (FDB016307) - FooDB [foodb.ca]
- 2. wcu.edu [wcu.edu]
- 3. 2-Methyl-4-pentenyl-1,3-dioxane | C10H18O2 | CID 168477878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,5,5-Trimethyl-2-(4-methyl-3-pentenyl)-1,3-dioxane | C13H24O2 | CID 95982 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
